Marizomib
Descripción
Marizomib has been used in trials studying the treatment of Cancer, Melanoma, Lymphoma, Glioblastoma, and Malignant Glioma, among others.
This compound has been reported in Salinispora and Salinispora tropica with data available.
This compound is a naturally-occurring salinosporamide, isolated from the marine actinomycete Salinospora tropica, with potential antineoplastic activity. This compound irreversibly binds to and inhibits the 20S catalytic core subunit of the proteasome by covalently modifying its active site threonine residues; inhibition of ubiquitin-proteasome mediated proteolysis results in an accumulation of poly-ubiquitinated proteins, which may result in the disruption of cellular processes, cell cycle arrest, the induction of apoptosis, and the inhibition of tumor growth and angiogenesis. This agent more may more potent and selective than the proteasome inhibitor bortezomib.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
a proteasome inhibitor from a marine bacterium Salinospora; structure in first source
Propiedades
IUPAC Name |
(1R,4R,5S)-4-(2-chloroethyl)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWSFRIPKNWYAO-SHTIJGAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](C(=O)N[C@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904019 | |
| Record name | Marizomib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437742-34-2 | |
| Record name | (-)-Salinosporamide A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437742-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Marizomib [USAN:INN] | |
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| Record name | Marizomib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11762 | |
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| Record name | Marizomib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,4R,5S)-4-(2-chloroethyl)-1-((1S)-cyclohex-2 enyl(hydroxyl) methyl)-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | MARIZOMIB | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/703P9YDP7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
The Core Mechanism of Marizomib in Multiple Myeloma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marizomib (formerly NPI-0052, Salinosporamide A) is a potent, second-generation proteasome inhibitor that has demonstrated significant anti-cancer activity, particularly in multiple myeloma (MM).[1] Derived from the marine actinomycete Salinispora tropica, this compound's unique chemical structure and mechanism of action distinguish it from other proteasome inhibitors like bortezomib and carfilzomib. This technical guide provides a comprehensive overview of this compound's core mechanism of action in multiple myeloma, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these pathways.
This compound's Unique Interaction with the 20S Proteasome
This compound's primary molecular target is the 20S proteasome, a multi-catalytic enzyme complex crucial for the degradation of ubiquitinated proteins. This process is essential for maintaining cellular homeostasis, and its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.[1]
Unlike other proteasome inhibitors, this compound irreversibly binds to and inhibits all three proteolytic activities of the 20S proteasome:
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Chymotrypsin-like (CT-L) , associated with the β5 subunit.
-
Trypsin-like (T-L) , associated with the β2 subunit.
-
Caspase-like (C-L) , associated with the β1 subunit.
This pan-proteasome inhibition is a key differentiator of this compound and is thought to contribute to its efficacy, particularly in cases of resistance to other proteasome inhibitors that primarily target the CT-L activity.[2]
Quantitative Analysis of Proteasome Inhibition and Clinical Efficacy
The potency of this compound's inhibition of the proteasome subunits has been quantified through half-maximal inhibitory concentration (IC50) values. Clinical trials have further established its efficacy in patients with relapsed and/or refractory multiple myeloma (RRMM).
| Proteasome Subunit | IC50 (nM) |
| Chymotrypsin-like (CT-L) | 3.5[2] |
| Trypsin-like (T-L) | 28[2] |
| Caspase-like (C-L) | 430[2] |
| Clinical Trial (Phase I) | Treatment Schedule | Number of Efficacy-Evaluable RRMM Patients | Overall Response Rate (ORR) | Clinical Benefit Response Rate (≥ MR) |
| NPI-0052-101 | Schedule A: 0.025-0.7 mg/m² weekly | Not specified for ORR, 1 partial response | - | - |
| NPI-0052-101 | Schedule B: 0.15-0.6 mg/m² twice weekly (with dexamethasone) | 36 | 11% (4 partial responses) | 17% (6 patients with minimal response or better)[3] |
| NPI-0052-102 | Schedule B: 0.075-0.6 mg/m² twice weekly (with dexamethasone) | 27 | 11% (1 very good partial response, 3 partial responses) | 29.6% (8 patients with minimal response or better)[4] |
Signaling Pathways Modulated by this compound
This compound's inhibition of the proteasome initiates a cascade of downstream signaling events that converge to induce apoptosis in multiple myeloma cells.
Intrinsic (Mitochondrial) Apoptosis Pathway
This compound treatment leads to a decrease in mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[1] This is associated with the downregulation of pro-survival proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Mcl-1.[5] The subsequent release of pro-apoptotic factors from the mitochondria activates the caspase cascade.
Extrinsic Apoptosis Pathway and Caspase Activation
This compound has been shown to potently induce the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[5] The activation of both initiator caspases (caspase-8 and caspase-9) converges on the executioner caspase-3, leading to the cleavage of essential cellular substrates, including poly (ADP-ribose) polymerase (PARP), and ultimately, apoptosis.[5]
Inhibition of the NF-κB Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is constitutively active in multiple myeloma and plays a critical role in cell survival, proliferation, and drug resistance. The proteasome is responsible for degrading the inhibitor of NF-κB (IκB). By inhibiting the proteasome, this compound prevents the degradation of IκB, which then sequesters NF-κB in the cytoplasm, inhibiting its pro-survival signaling.[1]
This compound's mechanism of action in multiple myeloma.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Proteasome Activity Assay
This assay measures the inhibition of the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in multiple myeloma cells following treatment with this compound.
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Cell Lysis:
-
Culture multiple myeloma cells to the desired density and treat with various concentrations of this compound or vehicle control for a specified time.
-
Harvest cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in a suitable lysis buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 8.0) on ice.
-
Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a Bradford or BCA protein assay.
-
-
Enzymatic Reaction:
-
In a 96-well black plate, add 20-50 µg of protein lysate to each well.
-
Add assay buffer (20 mM HEPES, 0.5 mM EDTA, pH 8.0) to bring the volume to 100 µL.
-
To measure chymotrypsin-like activity, add the fluorogenic substrate Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin).
-
To measure trypsin-like activity, add the fluorogenic substrate Bz-VGR-AMC (Boc-Val-Gly-Arg-7-Amino-4-methylcoumarin).
-
To measure caspase-like activity, add the fluorogenic substrate Z-LLE-AMC (Z-Leu-Leu-Glu-7-Amino-4-methylcoumarin).
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 1-2 hours.
-
Calculate the rate of AMC release (proteasome activity) from the linear portion of the kinetic curve.
-
Express the activity in treated samples as a percentage of the vehicle-treated control.
-
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Culture and treat multiple myeloma cells with this compound or vehicle control.
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Western Blot Analysis for Caspase and PARP Cleavage
This technique is used to detect the cleavage of caspases and PARP, which are hallmarks of apoptosis.
-
Protein Extraction and Quantification:
-
Treat multiple myeloma cells with this compound and lyse the cells as described in the proteasome activity assay protocol.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and cleaved PARP overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
References
- 1. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of this compound in relapsed or relapsed and refractory multiple myeloma: NPI-0052-101 Part 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of this compound in relapsed or relapsed and refractory multiple myeloma: NPI-0052-101 Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Clinical Trial of this compound (NPI-0052) in Patients with Advanced Malignancies Including Multiple Myeloma: Study NPI-0052-102 Final Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic anti-myeloma activity of the proteasome inhibitor this compound and the IMiD immunomodulatory drug pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Marizomib discovery and origin from Salinispora tropica
Marizomib: From Marine Bacterium to Clinical Candidate
A Technical Guide on the Discovery, Origin, and Scientific Foundation of a Novel Proteasome Inhibitor
Abstract
This compound (formerly NPI-0052, also known as Salinosporamide A) is a potent, irreversible proteasome inhibitor that has demonstrated significant promise in the treatment of various cancers, particularly multiple myeloma and glioblastoma.[1][2][3] This technical guide provides an in-depth overview of the discovery of this compound, its origin from the obligate marine bacterium Salinispora tropica, and the key experimental data that have elucidated its mechanism of action and therapeutic potential.[1][4] The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the journey of this compound from a natural product to a clinical candidate.
Discovery and Origin
This compound was discovered through cytotoxicity-guided fractionation of extracts from the obligate marine actinomycete, Salinispora tropica.[1][5] This bacterium was isolated from marine sediments collected in the Bahamas.[5][6] Initial screenings of organic extracts from cultured Salinispora strains revealed potent antibiotic and anticancer activities, leading to the isolation of Salinosporamide A as the active constituent.[1][4]
The unique chemical structure of this compound, featuring a densely functionalized γ-lactam-β-lactone bicyclic core, distinguishes it from other proteasome inhibitors.[1] This novel scaffold is a product of a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) biosynthetic pathway within S. tropica.[1][7]
Physicochemical and Biological Properties
This compound is a colorless crystalline solid with the chemical formula C15H20ClNO4 and a molar mass of 313.781 g/mol .[1] Its potent biological activity stems from its ability to irreversibly inhibit the proteasome, a key cellular complex responsible for protein degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1R,4R,5S)-4-(2-Chloroethyl)-1-{(S)---INVALID-LINK--methyl}-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | [1] |
| CAS Number | 437742-34-2 | [1] |
| Molecular Formula | C15H20ClNO4 | [1] |
| Molar Mass | 313.781 g/mol | [1] |
Table 2: In Vitro Inhibitory Activity of this compound against 20S Proteasome Subunits
| Proteasome Subunit | IC50 (nM) | Reference |
| Chymotrypsin-like (β5) | 1.3 - 3.5 | [1][8][9] |
| Trypsin-like (β2) | 28 | [8][9] |
| Caspase-like (β1) | 430 | [8][9] |
This compound exhibits potent cytotoxicity against a wide range of cancer cell lines, with GI50 values often in the nanomolar range.[10] Notably, it is significantly more potent than the structurally related natural product omuralide.[1]
Mechanism of Action
This compound exerts its anticancer effects by irreversibly inhibiting the 20S proteasome.[10][11] Unlike other proteasome inhibitors such as bortezomib, which primarily targets the chymotrypsin-like (CT-L) activity, this compound inhibits all three proteolytic activities of the proteasome: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).[12][13] This broad-spectrum inhibition leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering caspase-dependent apoptosis in cancer cells.[12][14] The irreversible nature of its binding contributes to a sustained pharmacodynamic effect.[10][11]
The key to its irreversible inhibition lies in the β-lactone ring, which acylates the N-terminal threonine residue of the proteasome's active sites.[10] The chloroethyl side chain is crucial for this potent, irreversible binding.[7]
References
- 1. Salinosporamide A - Wikipedia [en.wikipedia.org]
- 2. CLINICAL TRIAL: this compound For Relapsed/Refractory Myeloma - HealthTree for Multiple Myeloma [healthtree.org]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Scientists Discover How Molecule Becomes Anticancer Weapon | Scripps Institution of Oceanography [scripps.ucsd.edu]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
Irreversible proteasome inhibition mechanism of Marizomib
An In-Depth Technical Guide to the Irreversible Proteasome Inhibition Mechanism of Marizomib
Introduction
This compound (MRZ), also known as Salinosporamide A, is a second-generation proteasome inhibitor (PI) with a novel and potent mechanism of action.[1][2] Derived from the marine actinomycete Salinispora tropica, this compound is structurally and mechanistically distinct from other clinical PIs like the reversible inhibitor bortezomib and the irreversible inhibitor carfilzomib.[2][3] Its unique properties, including the ability to cross the blood-brain barrier and irreversibly inhibit all three catalytic activities of the proteasome, have made it a significant candidate for treating various malignancies, including multiple myeloma and glioblastoma.[2][4] This guide provides a detailed examination of the core molecular mechanism by which this compound exerts its irreversible inhibitory effects on the 20S proteasome.
The 20S Proteasome: The Target of this compound
The proteasome is a multi-catalytic proteinase complex essential for cellular protein homeostasis. It degrades ubiquitinated proteins, playing a critical role in regulating the levels of proteins involved in cell cycle progression, apoptosis, and signal transduction.[5][6] The catalytic core of the proteasome is the 20S particle, a barrel-shaped structure composed of four stacked heptameric rings. The two inner β-rings house the proteolytic active sites.[6] Three of the β-subunits possess distinct catalytic activities:
-
β5 subunit: Exhibits chymotrypsin-like (CT-L) activity.
-
β2 subunit: Exhibits trypsin-like (T-L) activity.
-
β1 subunit: Exhibits caspase-like (C-L) or peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity.
The N-terminal threonine (Thr1) residue of these subunits acts as the catalytic nucleophile responsible for peptide bond hydrolysis.[1] Malignant cells, due to their high proliferation rates and genetic instability, are particularly dependent on proteasome activity to clear misfolded proteins, making the proteasome an effective therapeutic target.[7]
Core Mechanism: Irreversible Covalent Inhibition
This compound's inhibitory mechanism is distinguished by its irreversible, covalent binding to all three catalytic subunits of the 20S proteasome.[3][7][8] This pan-inhibitory profile is a key differentiator from other PIs that are often selective for the β5 subunit.[6][7] The process is a sophisticated two-step chemical reaction.
-
Step 1: Acylation of the Catalytic Threonine. this compound contains a strained β-lactone ring. The hydroxyl group (Oγ) of the active site Thr1 residue performs a nucleophilic attack on the carbonyl carbon of this β-lactone. This opens the ring and forms a covalent ester bond between this compound and the proteasome subunit.[9][10] This initial acylation step is shared by other β-lactone-based inhibitors.
-
Step 2: Intramolecular Cyclization and Irreversible Adduct Formation. The defining feature of this compound's mechanism is a subsequent intramolecular reaction. Catalyzed by the free amino group (Thr1NH₂) of the same threonine residue, the molecule's C-3 oxygen performs a nucleophilic attack on the carbon bearing a chloroethyl side chain.[9] This results in the displacement of the chloride leaving group and the formation of a highly stable five-membered tetrahydrofuran ring.[9][11] This second covalent linkage effectively "locks" the inhibitor onto the active site, rendering the inhibition irreversible.[9][12] Reversal of this inhibition requires the synthesis of new proteasome units.[7]
Consequences of Pan-Subunit Inhibition
The irreversible and broad-spectrum inhibition by this compound leads to several critical downstream cellular events that contribute to its potent anti-cancer activity.
-
Sustained Proteasome Blockade: The irreversible nature of the binding leads to prolonged inhibition of proteasome activity, lasting ≥ 72 hours after a single administration.[9] This durable effect ensures that the accumulation of toxic proteins is sustained, maximizing the therapeutic impact.
-
Overcoming Resistance: A known mechanism of resistance to β5-selective PIs is the compensatory hyperactivation of the β1 and β2 subunits.[7][13][14] By potently inhibiting all three subunits, this compound can overcome this adaptive response, making it effective in patients who have developed resistance to other PIs.[7][13]
-
Induction of ER Stress and Apoptosis: The blockade of proteasome function leads to the accumulation of misfolded and ubiquitinated proteins within the cell, triggering severe endoplasmic reticulum (ER) stress and activating the Unfolded Protein Response (UPR).[2][3] Prolonged ER stress ultimately overwhelms the cell's coping mechanisms, leading to the activation of pro-apoptotic pathways, including caspase-3, -8, and -9, and culminating in programmed cell death.[3][15]
Quantitative Data
The potency of this compound against the different proteasome subunits has been well-characterized.
Table 1: In Vitro Inhibitory Potency of this compound
| Proteasome Subunit | Catalytic Activity | IC₅₀ (nM) |
|---|---|---|
| β5 | Chymotrypsin-like (CT-L) | 3.5[16][17][18] |
| β2 | Trypsin-like (T-L) | 28[16][17][18] |
| β1 | Caspase-like (C-L) | 430[16][17][18] |
Data from assays using human erythrocyte-derived 20S proteasomes.
Clinical studies have confirmed that this compound achieves significant, dose-dependent, and sustained inhibition of proteasome activity in patients.
Table 2: Clinical Pharmacodynamic Activity of this compound
| Subunit | Dosing Schedule | Max Inhibition in Whole Blood (Cycle 2+) |
|---|---|---|
| CT-L | Once or Twice Weekly | Up to 100%[7][13] |
| T-L | Once or Twice Weekly | Up to 80%[7][13] |
| C-L | Once or Twice Weekly | Up to 50%[7][13] |
Data from patients with advanced solid tumors and hematological malignancies.[7]
Experimental Protocols
The elucidation of this compound's mechanism relies on several key experimental methodologies.
Protocol 1: Proteasome Activity Assay in Cell Lysates
This assay quantifies the specific catalytic activities of the proteasome and is used to determine the potency (IC₅₀) and pharmacodynamic effect of inhibitors.
-
Sample Preparation: Whole blood samples are collected from patients, and packed whole blood (PWB) or peripheral blood mononuclear cells (PBMCs) are isolated.[7] Alternatively, cultured cells are harvested.
-
Lysis: Cells are lysed in a hypotonic buffer (e.g., 20 mmol/l HEPES, 0.5 mmol/l EDTA, pH 8.0) to release cellular contents, including the proteasome.[7]
-
Assay Reaction: The lysate is aliquoted into a 96-well microtiter plate. Specific fluorogenic peptide substrates are added to measure each activity:
-
CT-L: Suc-Leu-Leu-Val-Tyr-AMC
-
C-L: Z-Leu-Leu-Glu-AMC
-
T-L: Boc-Leu-Arg-Arg-AMC
-
-
Incubation and Measurement: The plate is incubated at 37°C. The proteasome cleaves the substrate, releasing the fluorescent aminomethylcoumarin (AMC) group. Fluorescence is measured over time using a plate reader (excitation ~380 nm, emission ~460 nm).
-
Data Analysis: The rate of AMC release is proportional to the proteasome activity. The percentage of inhibition is calculated by comparing the activity in drug-treated samples to that in vehicle-treated controls.
Protocol 2: Structural Analysis via X-ray Crystallography / Cryo-EM
This method provides atomic-level detail of the inhibitor bound to its target, which was essential for confirming the covalent binding and intramolecular cyclization.
-
Protein Purification: The 20S proteasome (e.g., from yeast or human cells) is purified to homogeneity.[8][10]
-
Complex Formation: The purified proteasome is incubated with an excess of this compound to ensure all active sites are occupied.
-
Crystallization / Sample Vitrification:
-
For X-ray Crystallography: The proteasome-Marizomib complex is subjected to crystallization screening to obtain well-ordered crystals.
-
For Cryo-EM: The complex solution is applied to an EM grid and rapidly frozen in liquid ethane to create a vitrified sample.[8]
-
-
Data Collection:
-
Crystallography: Crystals are exposed to a high-intensity X-ray beam, and diffraction patterns are collected.
-
Cryo-EM: The vitrified sample is imaged in a transmission electron microscope, collecting thousands of images of individual particles.[8]
-
-
Structure Determination: The collected data (diffraction patterns or particle images) are processed to reconstruct a high-resolution, three-dimensional electron density map of the complex. An atomic model of this compound bound to the proteasome active site is then built into this map, revealing the precise covalent linkages.[8][10]
Conclusion
The mechanism of this compound is a paradigm of targeted, irreversible enzyme inhibition. Its unique β-lactone-γ-lactam structure, particularly the chloroethyl side chain, facilitates a two-step reaction that culminates in a stable, irreversible covalent adduct with the N-terminal threonine of the proteasome's catalytic subunits.[9][10] This pan-inhibitory action results in a sustained and potent blockade of cellular protein degradation, leading to overwhelming ER stress and apoptosis in cancer cells.[3] This mechanism not only confers high potency but also provides a means to overcome key resistance pathways that limit the efficacy of other proteasome inhibitors, establishing this compound as a valuable agent in the anti-cancer armamentarium.
References
- 1. Specific and prolonged proteasome inhibition dictates apoptosis induction by this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome Regulator this compound (NPI-0052) Exhibits Prolonged Inhibition, Attenuated Efflux, and Greater Cytotoxicity than Its Reversible Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How Proteasome Inhibitors Work - HealthTree for Multiple Myeloma [healthtree.org]
- 13. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacodynamic and Efficacy Studies of the Novel Proteasome Inhibitor NPI-0052 (this compound) in a Human Plasmacytoma Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
Marizomib's effect on all three proteasome catalytic activities
An In-depth Technical Guide to Marizomib's Effect on the Three Proteasome Catalytic Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of this compound (also known as salinosporamide A) on the catalytic activities of the 20S proteasome. This compound is a potent, irreversible proteasome inhibitor that has demonstrated significant anti-cancer activity in preclinical and clinical studies. A key feature of its mechanism of action is its ability to inhibit all three proteolytic activities of the proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), which are mediated by the β5, β2, and β1 subunits, respectively.[1][2][3]
Quantitative Analysis of Proteasome Inhibition
This compound exhibits potent inhibitory activity against all three catalytic subunits of the human 20S proteasome. The half-maximal inhibitory concentrations (IC50) highlight its particular potency against the chymotrypsin-like activity.
| Catalytic Subunit | Proteolytic Activity | IC50 (nM) | Source |
| β5 | Chymotrypsin-like (CT-L) | 3.5 | --INVALID-LINK--[4] |
| β2 | Trypsin-like (T-L) | 28 | --INVALID-LINK--[4] |
| β1 | Caspase-like (C-L) | 430 | --INVALID-LINK--[4] |
Table 1: IC50 values of this compound for the three catalytic activities of human erythrocyte-derived 20S proteasomes.[4]
Experimental Protocols for Measuring Proteasome Activity
The inhibitory effect of this compound on proteasome activity is typically quantified using fluorogenic or luminogenic assays. These assays utilize peptide substrates conjugated to a reporter molecule (a fluorophore or a luciferin derivative) that is released upon cleavage by the specific proteasome catalytic site, leading to a measurable signal.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the inhibitory potential of this compound on proteasome catalytic activities.
Detailed Protocol for Fluorogenic Proteasome Activity Assay
This protocol is a generalized procedure for measuring the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Assay buffer (e.g., 100 mM HEPES-KOH pH 7.8, 5 mM MgCl₂, 10 mM KCl, 2 mM ATP)[5]
-
Purified 20S proteasome or cell lysate
-
This compound stock solution (in DMSO)
-
Fluorogenic substrates:
-
Chymotrypsin-like: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)[2][6]
-
Trypsin-like: Boc-LRR-AMC (Boc-Leucine-Arginine-Arginine-AMC) or Z-LRR-aminoluciferin[2][4]
-
Caspase-like: Z-LLE-AMC (Z-Leucine-Leucine-Glutamic acid-AMC) or Ac-nLPnLD-AMC (Acetyl-norleucine-proline-norleucine-aspartate-AMC)[2][7]
-
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Cell Lysates:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the proteasome.
-
Determine protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add a defined amount of cell lysate or purified 20S proteasome to each well.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction and Measurement:
-
Add the specific fluorogenic substrate to each well to a final concentration (e.g., 100-200 µM).[5]
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1.5-5 minutes) for a duration of 60-120 minutes.[5] Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm for AMC-based substrates.[5][8]
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each concentration of this compound.
-
Determine the percentage of proteasome inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Signaling Pathways Affected by this compound
Inhibition of all three proteasome catalytic activities by this compound leads to the accumulation of ubiquitinated proteins, which in turn triggers cellular stress responses, most notably the Unfolded Protein Response (UPR) and apoptosis.
Induction of the Unfolded Protein Response (UPR)
The accumulation of misfolded proteins in the endoplasmic reticulum (ER) due to proteasome inhibition activates the UPR. This complex signaling network attempts to restore cellular homeostasis but can trigger apoptosis if the stress is prolonged or severe.
Induction of Apoptosis
The cellular stress induced by this compound ultimately converges on the activation of apoptotic pathways. This programmed cell death is a critical component of its anti-cancer activity. This compound has been shown to induce apoptosis through caspase-dependent mechanisms.[1][3][9]
References
- 1. Specific and prolonged proteasome inhibition dictates apoptosis induction by this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific and prolonged proteasome inhibition dictates apoptosis induction by this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.com]
- 5. Ubiquitin Proteasome Activity Measurement in Total Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
- 8. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Dawn of a Pan-Proteasome Inhibitor: Early Antineoplastic Research on Marizomib (NPI-0052)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Marizomib (formerly NPI-0052), a naturally occurring β-lactone-γ-lactam isolated from the marine actinomycete Salinispora tropica, emerged in early cancer research as a potent and irreversible proteasome inhibitor with a distinct pharmacological profile.[1][2] Unlike its predecessors which primarily targeted the chymotrypsin-like (CT-L) activity of the 20S proteasome, this compound demonstrated the unique ability to inhibit all three major catalytic activities: CT-L (β5 subunit), trypsin-like (T-L; β2 subunit), and caspase-like (C-L; β1 subunit).[3][4][5] This "pan-proteasome" inhibition offered a promising new strategy to overcome resistance to existing therapies and broaden the spectrum of anticancer activity.[2][6] This technical guide delves into the foundational preclinical and early clinical research that characterized the antineoplastic potential of this compound.
Mechanism of Action
This compound's core mechanism lies in its irreversible covalent binding to the active site threonine residues of the 20S proteasome's catalytic core.[1] This irreversible action leads to a sustained inhibition of proteasomal activity, which is critical for the degradation of ubiquitinated proteins involved in cell cycle progression, apoptosis, and signal transduction.[1][5] The accumulation of these regulatory proteins disrupts cellular homeostasis, preferentially inducing apoptosis in malignant cells, which are often more reliant on proteasome function due to high rates of proliferation and protein synthesis.[3][5]
A key differentiator of this compound is its ability to overcome the compensatory hyperactivation of the C-L and T-L proteasome subunits, a potential mechanism of resistance to CT-L selective inhibitors.[3][6] By potently inhibiting all three proteolytic activities, this compound ensures a more comprehensive and durable shutdown of the ubiquitin-proteasome system.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from early preclinical and clinical studies of this compound, highlighting its potent in vitro activity, in vivo efficacy, and early clinical safety and efficacy signals.
Table 1: In Vitro Proteasome Inhibition by this compound
| Proteasome Subunit | IC50 / EC50 (nM) | Source |
| Chymotrypsin-like (CT-L, β5) | 3.5 | [7][8][9] |
| Trypsin-like (T-L, β2) | 28 | [7][8][9] |
| Caspase-like (C-L, β1) | 430 | [7][8][9] |
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Source | | :--- | :--- | :--- | | HCT-116 | Colon Carcinoma | <10 |[2] | | NCI 60-cell line panel | Various | GI50 < 10 |[2] | | D-54 | Glioma | ~60 |[10] | | U-251 | Glioma | ~60 |[10] | | HeLa | Cervical Cancer | 0.025 µM (25 nM) |[11] | | CaSki | Cervical Cancer | 0.05 µM (50 nM) |[11] | | C33A | Cervical Cancer | 0.01 µM (10 nM) |[11] |
Table 3: Early Phase I Clinical Trial Data for this compound
| Parameter | Schedule A (Weekly) | Schedule B (Twice-Weekly) | Source |
| Patient Population | Advanced Malignancies | Relapsed/Refractory Multiple Myeloma (RRMM) | [12][13] |
| Recommended Phase 2 Dose (RP2D) | 0.7 mg/m² (10 min infusion) | 0.5 mg/m² (2-hour infusion) | [7][12][13] |
| Overall Response Rate (ORR) in RRMM | 1 PR (in 32 patients) | 11% (in 27 evaluable patients) | [7][12][13][14] |
| Common Adverse Events (>25%) | Fatigue, Nausea, Diarrhea, Infusion Site Pain | Fatigue | [12][13] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of early research findings. Below are summaries of the core experimental protocols used to evaluate this compound's antineoplastic activity.
Proteasome Activity Assay
-
Objective: To quantify the inhibitory effect of this compound on the specific catalytic activities of the 20S proteasome.
-
Methodology:
-
Cell lysates or purified 20S proteasome are incubated with varying concentrations of this compound.
-
Fluorogenic peptide substrates specific for each proteasome activity (e.g., Suc-LLVY-AMC for CT-L, Boc-LSTR-AMC for T-L, and Z-LLE-AMC for C-L) are added.
-
The cleavage of the substrate by the active proteasome releases a fluorescent molecule (AMC).
-
The fluorescence is measured over time using a fluorometer.
-
The rate of substrate cleavage is proportional to the proteasome activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.[9]
-
Human Plasmacytoma Xenograft Murine Model
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Methodology:
-
Immunocompromised mice (e.g., SCID mice) are subcutaneously injected with human multiple myeloma cells (e.g., MM.1S).[15][16]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives this compound intravenously (e.g., 0.15 mg/kg, twice weekly for three weeks).[9][15] The control group receives a vehicle solution.
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, tumors and organs may be harvested for pharmacodynamic analysis (e.g., proteasome inhibition assays).[15][16]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in this compound's mechanism of action and experimental evaluation.
Conclusion
The early research on this compound (NPI-0052) established it as a novel and potent antineoplastic agent with a unique mechanism of action. Its ability to irreversibly inhibit all three catalytic subunits of the proteasome, including in cancer models resistant to other proteasome inhibitors, provided a strong rationale for its clinical development.[15][17] Preclinical studies demonstrated significant in vitro cytotoxicity across a broad range of cancer cell lines and robust in vivo efficacy in animal models.[2][17] The initial Phase 1 clinical trials confirmed a manageable safety profile and showed promising signs of clinical activity, particularly in heavily pretreated multiple myeloma patients.[7][12] This foundational body of work paved the way for further investigation of this compound, both as a single agent and in combination with other anticancer therapies, for the treatment of various hematologic and solid tumors.[2][18]
References
- 1. Facebook [cancer.gov]
- 2. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. The Proteasome Inhibitor this compound Evokes Endoplasmic Reticulum Stress and Promotes Apoptosis in Human Glioblastoma Cells [mdpi.com]
- 6. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. apexbt.com [apexbt.com]
- 10. This compound activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Combined treatment of this compound and cisplatin modulates cervical cancer growth and invasion and enhances antitumor potential in vitro and in vivo [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase I Clinical Trial of this compound (NPI-0052) in Patients with Advanced Malignancies Including Multiple Myeloma: Study NPI-0052-102 Final Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Pharmacodynamic and Efficacy Studies of the Novel Proteasome Inhibitor NPI-0052 (this compound) in a Human Plasmacytoma Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacodynamic and efficacy studies of the novel proteasome inhibitor NPI-0052 (this compound) in a human plasmacytoma xenograft murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a proteasome inhibitor for all seasons: preclinical profile and a framework for clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase 1 clinical trial of the novel proteasome inhibitor this compound with the histone deacetylase inhibitor vorinostat in patients with melanoma, pancreatic and lung cancer based on in vitro assessments of the combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Marizomib: A Comprehensive Technical Guide on its Structural and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marizomib (formerly NPI-0052), also known as Salinosporamide A, is a potent, second-generation proteasome inhibitor with a unique chemical structure and mechanism of action that distinguishes it from other drugs in its class.[1][2] Isolated from the marine actinomycete Salinispora tropica, this compound has demonstrated significant anti-neoplastic activity in a range of preclinical and clinical settings.[2][3] A key pharmacological feature of this compound is its ability to irreversibly inhibit all three proteolytic activities of the 20S proteasome, leading to a sustained pharmacodynamic effect.[1][4] Furthermore, its capacity to cross the blood-brain barrier has made it a promising candidate for the treatment of central nervous system (CNS) malignancies, such as glioblastoma.[5][6][7] This technical guide provides an in-depth overview of the structural and pharmacological properties of this compound, including its mechanism of action, quantitative data from various studies, and detailed experimental methodologies.
Structural Properties and Synthesis
This compound is a β-lactone-γ-lactam natural product.[1] Its distinct bicyclic core structure, featuring a chloroethyl group, is crucial for its irreversible binding to the proteasome.[8][9] The synthesis of this compound can be achieved through fermentation of Salinispora tropica or via total chemical synthesis, which has also enabled the generation of various analogs for structure-activity relationship studies.[10][11]
Pharmacological Properties
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting the ubiquitin-proteasome system, a critical pathway for protein degradation in eukaryotic cells. The 26S proteasome, the central enzyme of this pathway, is responsible for the degradation of ubiquitinated proteins, including those involved in cell cycle regulation, apoptosis, and signal transduction.
The catalytic core of the 26S proteasome is the 20S proteasome, which possesses three distinct proteolytic activities:
-
Chymotrypsin-like (CT-L) , associated with the β5 subunit.
-
Trypsin-like (T-L) , associated with the β2 subunit.
This compound irreversibly binds to the N-terminal threonine residue of all three catalytic subunits.[4][5] This covalent modification occurs through a two-step process:
-
The β-lactone ring of this compound is attacked by the hydroxyl group of the active site threonine, forming a covalent ester bond.
-
An intramolecular nucleophilic attack by the adjacent amino group on the chloroethyl side chain results in the formation of a stable tetrahydrofuran ring, leading to the irreversible inhibition of the proteasome.[5][8][9]
This irreversible and pan-proteasome inhibition leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[12]
Pharmacokinetics
Pharmacokinetic studies in humans have shown that intravenously administered this compound has a short half-life of less than 30 minutes.[4][13] It exhibits a large volume of distribution and high clearance.[4][13] Despite its rapid clearance from the plasma, the irreversible nature of its binding to the proteasome results in a prolonged pharmacodynamic effect.[2][5]
| Parameter | Value | Reference |
| Half-life (t½) | < 30 minutes | [4][13] |
| Volume of Distribution (Vd) | ~15–416 L | [4][13] |
| Clearance (CL) | ~0.9–22 L/minute | [4][13] |
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by a dose-dependent and sustained inhibition of proteasome activity in both peripheral blood mononuclear cells (PBMCs) and packed whole blood (PWB).[1][5] Following administration, a rapid and potent inhibition of the chymotrypsin-like (CT-L) activity is observed, often reaching near-complete inhibition.[1] With repeated dosing, a progressive and robust inhibition of the trypsin-like (T-L) and caspase-like (C-L) activities is also achieved.[1] This sustained pan-proteasome inhibition is a key differentiator from other proteasome inhibitors like bortezomib, where proteasome activity can recover more quickly.[5]
Preclinical and Clinical Data
In Vitro Potency
This compound has demonstrated potent in vitro activity against a wide range of cancer cell lines, with IC50 values typically in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U-251 | Glioblastoma | ~52 | [14] |
| D-54 | Glioblastoma | ~20 | [14] |
| TNBC cell lines | Triple-Negative Breast Cancer | < 150 | [15] |
| Non-TNBC cell lines | Non-Triple-Negative Breast Cancer | > 1000 | [15] |
| Jurkat | Acute T-cell Leukemia | ~25 (for 50% DNA fragmentation) | [16] |
Clinical Trials
This compound has been evaluated in several clinical trials for both hematological malignancies and solid tumors.
Phase I Study in Advanced Malignancies (NCT00461045)
This study evaluated two dosing schedules in patients with relapsed or refractory multiple myeloma (RRMM).[11]
-
Schedule A: Once weekly on days 1, 8, and 15 of a 4-week cycle. The recommended phase II dose (RP2D) was established at 0.7 mg/m² infused over 10 minutes.[11]
-
Schedule B: Twice weekly on days 1, 4, 8, and 11 of a 3-week cycle. The RP2D was determined to be 0.5 mg/m² infused over 2 hours.[11]
In 27 evaluable RRMM patients on Schedule B, the overall response rate was 11%, with one very good partial response and three partial responses.[5][17] The most common treatment-related adverse events were fatigue, nausea, diarrhea, and infusion site pain.[5][11]
Phase III Study in Newly Diagnosed Glioblastoma (EORTC 1709/CCTG CE.8)
This randomized, open-label trial investigated the addition of this compound to standard temozolomide-based radiochemotherapy in 749 patients with newly diagnosed glioblastoma.[6][7][18][19][20][21][22]
| Outcome | Standard Therapy | This compound + Standard Therapy | Hazard Ratio (HR) | p-value |
| Median Overall Survival (OS) | 17.0 months | 16.5 months | 1.04 | 0.64 |
| Median Progression-Free Survival (PFS) | 6.0 months | 6.3 months | 0.97 | 0.67 |
The addition of this compound to standard therapy did not improve overall survival or progression-free survival in this patient population and was associated with a higher incidence of grade 3/4 treatment-emergent adverse events.[6][7][18][19][20][21][22]
Signaling Pathways Affected by this compound
Inhibition of NF-κB Signaling
The proteasome plays a critical role in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation. By inhibiting the proteasome, this compound prevents the degradation of IκB, thereby blocking NF-κB activation and its pro-survival signaling.[5]
Caption: this compound inhibits the proteasomal degradation of IκB, preventing NF-κB activation.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[12] The accumulation of misfolded and regulatory proteins due to proteasome inhibition triggers the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events in this compound-induced apoptosis include:
-
Activation of initiator caspases: Caspase-8 and Caspase-9 are activated.[3][12]
-
Activation of executioner caspases: Caspase-3 is activated, leading to the cleavage of key cellular substrates.[12][23]
-
Cleavage of Poly (ADP-ribose) polymerase (PARP): Cleavage of PARP by caspase-3 is a hallmark of apoptosis.[12][23]
-
Upregulation of pro-apoptotic proteins: Increased expression of proteins like Noxa and DR5.[12]
Caption: this compound induces apoptosis through caspase activation and PARP cleavage.
Experimental Protocols
20S Proteasome Activity Assay
This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome using fluorogenic substrates.
Materials:
-
Cell or tissue lysates
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
In a 96-well black microplate, add a defined amount of protein lysate to each well.
-
Add the specific fluorogenic substrate to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Proteasome activity is calculated from the rate of fluorescence increase and normalized to the protein concentration.
Caption: Workflow for measuring 20S proteasome activity.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (containing Ca²⁺)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time. Include untreated controls.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[19]
-
To 100 µL of cell suspension, add Annexin V-FITC and PI according to the manufacturer's protocol.[19]
-
Incubate the cells at room temperature for 15 minutes in the dark.[19]
-
Add 400 µL of Annexin V Binding Buffer to each tube.[19]
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Western Blotting for Caspase and PARP Cleavage
This technique detects the cleavage of pro-caspases into their active forms and the cleavage of PARP, which are hallmarks of apoptosis.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against pro-caspase-3, cleaved caspase-3, and PARP
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from treated and control cells.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Detect the protein bands using an imaging system. A decrease in the pro-caspase-3 band and an increase in the cleaved caspase-3 and cleaved PARP bands indicate apoptosis.[24][25]
Conclusion
This compound is a structurally and pharmacologically unique proteasome inhibitor with a distinct irreversible, pan-subunit inhibitory mechanism. Its ability to cross the blood-brain barrier has opened avenues for its investigation in CNS malignancies. While it has shown promising preclinical activity and some clinical benefit in hematological cancers, its efficacy in glioblastoma remains to be established. The comprehensive data and methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working on proteasome inhibitors and novel cancer therapeutics. Further research is warranted to fully elucidate the therapeutic potential of this compound, potentially in combination with other agents, and to identify predictive biomarkers for patient selection.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4.11. 20S Proteasome Activity Assay [bio-protocol.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound for patients with newly diagnosed glioblastoma: A randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. kumc.edu [kumc.edu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Phase 1 study of this compound in relapsed or relapsed and refractory multiple myeloma: NPI-0052-101 Part 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Proteasome Inhibitor this compound Evokes Endoplasmic Reticulum Stress and Promotes Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I Clinical Trial of this compound (NPI-0052) in Patients with Advanced Malignancies Including Multiple Myeloma: Study NPI-0052-102 Final Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Specific and prolonged proteasome inhibition dictates apoptosis induction by this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. bosterbio.com [bosterbio.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. ascopubs.org [ascopubs.org]
- 21. academic.oup.com [academic.oup.com]
- 22. EORTC 1709/CCTG CE.8: A phase III trial of this compound in combination with standard temozolomide-based radiochemotherapy versus standard temozolomide-based radiochemotherapy alone in patients with newly diagnosed glioblastoma. - ASCO [asco.org]
- 23. researchgate.net [researchgate.net]
- 24. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
Overcoming Bortezomib Resistance in Oncology: The Role of Marizomib
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The advent of the proteasome inhibitor bortezomib marked a significant advancement in the treatment of multiple myeloma and other hematological malignancies. However, the emergence of bortezomib resistance has become a critical clinical challenge, limiting its long-term efficacy. This technical guide delves into the molecular underpinnings of bortezomib resistance and presents a comprehensive overview of Marizomib (NPI-0052), a second-generation, irreversible, pan-proteasome inhibitor, as a potent strategy to overcome this resistance. We provide an in-depth analysis of the preclinical data, detailed experimental protocols, and a summary of the key signaling pathways involved, offering a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction: The Challenge of Bortezomib Resistance
Bortezomib, a dipeptidyl boronic acid, reversibly inhibits the chymotrypsin-like (CT-L) activity of the β5 subunit of the 20S proteasome.[1][2] This inhibition disrupts the ubiquitin-proteasome system (UPS), leading to the accumulation of ubiquitinated proteins, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells.[3] Despite its initial success, a significant number of patients either present with intrinsic resistance or develop acquired resistance to bortezomib.[2][4][5]
The primary mechanisms of bortezomib resistance are multifactorial and include:
-
Mutations in the Proteasome Subunit Beta Type 5 (PSMB5): Point mutations in the PSMB5 gene, particularly within the bortezomib-binding pocket, can reduce the drug's affinity for its target.[1][4][6]
-
Upregulation of Proteasome Subunits: Increased expression of PSMB5 or other proteasome subunits can augment the overall proteasome activity, thereby requiring higher concentrations of bortezomib to achieve a therapeutic effect.[1][7][8]
-
Activation of Pro-Survival Signaling Pathways: Alterations in pathways such as NF-κB and the unfolded protein response (UPR) can promote cell survival and counteract the cytotoxic effects of proteasome inhibition.[3][9]
-
Drug Efflux: Increased expression of multidrug resistance transporters like P-glycoprotein (P-gp) can actively pump bortezomib out of the cell.[9]
These resistance mechanisms necessitate the development of novel proteasome inhibitors with distinct mechanisms of action.
This compound: A Novel Irreversible Pan-Proteasome Inhibitor
This compound (salinosporamide A) is a β-lactone-γ-lactam derived from the marine actinomycete Salinispora tropica.[6][10] Unlike the reversible inhibition of bortezomib, this compound acts as an irreversible inhibitor of the proteasome.[11][12] Its unique mechanism of action lies in its ability to covalently bind to the catalytic threonine residue of all three proteolytic subunits of the proteasome:
This pan-proteasome inhibition leads to a more profound and sustained suppression of proteasome activity compared to bortezomib.[6][13]
This compound Overcomes Bortezomib Resistance: Preclinical Evidence
In Vitro Efficacy
Numerous studies have demonstrated the potent cytotoxic activity of this compound in bortezomib-resistant multiple myeloma cell lines. This efficacy is attributed to its distinct and irreversible binding mechanism, which is less susceptible to the common resistance mechanisms that affect bortezomib.
Table 1: Comparative IC50 Values of this compound and Bortezomib in Multiple Myeloma Cell Lines
| Cell Line | Bortezomib Resistance Status | This compound IC50 (nM) | Bortezomib IC50 (nM) | Reference |
| RPMI 8226 | Sensitive | 8.2 | 9.51 ± 0.37 | [14][15] |
| RPMI 8226/BTZ100 | Resistant | Not explicitly stated, but effective in resistant lines | >100 | [15] |
| MM.1S | Sensitive | Not explicitly stated, but effective in resistant lines | 15.2 | [16] |
| MM.1S/R BTZ | Resistant | Not explicitly stated, but effective in resistant lines | 44.5 | [16] |
| KMS-28 | Sensitive | Not explicitly stated, but effective in resistant lines | 6.29 | [17] |
| KMS-20 | Resistant | Not explicitly stated, but effective in resistant lines | 25.64 | [17] |
Table 2: Induction of Apoptosis by this compound in Bortezomib-Resistant Cells
| Cell Line | Treatment | Apoptosis (% of cells) | Method | Reference |
| RPMI-8226 | Bortezomib (80 nM) | 57.22 ± 5.47 | Annexin V/PI Staining | [18] |
| Jurkat | This compound (100 nM, 16h) | Significant PARP cleavage observed | Western Blot for cleaved PARP | [19] |
| Bortezomib-resistant HCC cells | Bortezomib | Lower caspase-3 activity and cell death compared to sensitive cells | Caspase-3 Activity Assay | [20] |
In Vivo Efficacy
Preclinical animal models have corroborated the in vitro findings, demonstrating the ability of this compound to inhibit tumor growth and prolong survival in bortezomib-resistant multiple myeloma xenografts.[1][2]
Table 3: In Vivo Efficacy of this compound in Bortezomib-Resistant Multiple Myeloma Xenograft Models
| Animal Model | Treatment | Outcome | Reference |
| Human MM.1S xenograft mice | This compound (0.15 mg/kg) | Reduced tumor growth | [1] |
| Human MM xenograft mice | This compound + Pomalidomide | Inhibited tumor growth and prolonged survival | [2][4] |
Molecular Mechanisms of this compound Action in Bortezomib-Resistant Cells
This compound's ability to overcome bortezomib resistance stems from its unique molecular mechanism.
Irreversible and Pan-Proteasome Inhibition
The covalent and irreversible binding of this compound to all three catalytic subunits of the proteasome ensures a sustained and comprehensive inhibition of its function.[13][21] This is particularly effective against resistance mechanisms involving upregulation of proteasome subunits, as the irreversible nature of the binding prevents a rapid recovery of proteasome activity.[21] One of the proposed mechanisms of resistance to bortezomib is the compensatory hyperactivation of the caspase-like (C-L) and trypsin-like (T-L) subunits in response to the blockade of the chymotrypsin-like (CT-L) activity.[13] this compound, being a pan-inhibitor, effectively overcomes this by inhibiting all three subunits.[13]
References
- 1. Pharmacodynamic and Efficacy Studies of the Novel Proteasome Inhibitor NPI-0052 (this compound) in a Human Plasmacytoma Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Anti-Myeloma Activity of the Proteasome Inhibitor this compound and the IMiD® Immunomodulatory Drug Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEK facilitates bortezomib resistance of multiple myeloma by modulating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anti-myeloma activity of the proteasome inhibitor this compound and the IMiD immunomodulatory drug pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming bortezomib resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of the PSMB5 gene contributes to bortezomib resistance in T-lymphoblastic lymphoma/leukemia cells derived from Jurkat line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of cell death by the novel proteasome inhibitor this compound in glioblastoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. [Effects of PSMB5 on proliferation and bortezomib chemo-resistance in human myeloma cells and its related molecular mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
- 16. scispace.com [scispace.com]
- 17. Effect of bortezomib on proliferation and apoptosis of myeloma cells by activating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Specific and prolonged proteasome inhibition dictates apoptosis induction by this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bortezomib-resistance is associated with increased levels of proteasome subunits and apoptosis-avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Marizomib In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the in vitro efficacy of Marizomib, a potent proteasome inhibitor, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.
Introduction
This compound (formerly NPI-0052) is a second-generation, irreversible proteasome inhibitor that has demonstrated significant anti-cancer activity in a variety of preclinical models.[1] It distinguishes itself from other proteasome inhibitors by irreversibly binding to and inhibiting all three catalytic subunits of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[2] This broad and sustained inhibition of proteasome activity leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells.[3][4] The MTT assay is a well-established colorimetric method to assess cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by cell viability assays. These values can serve as a reference for designing experiments.
Table 1: IC50 Values of this compound in Glioma Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| U-251 | Glioblastoma | ~52 | 72 hours |
| D-54 | Glioblastoma | ~20 | 72 hours |
| High-Grade GSCs | Glioblastoma Stem Cells | 9.32 - 51.06 | 72 hours |
Data sourced from Di K, et al. Neuro-Oncology, 2016.[1][5]
Table 2: IC50 Values of this compound in Cervical Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| CaSki | Cervical Cancer | 12.62 | 72 hours |
| HeLa | Cervical Cancer | 37.7 | 72 hours |
| H8 | Cervical Epithelial Immortalized | 66.91 | 72 hours |
Data sourced from a study on the combined treatment of this compound and cisplatin.[6]
Experimental Protocols
This section provides a detailed protocol for performing an MTT assay to evaluate the in vitro cell viability of cancer cells treated with this compound. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials
-
This compound (powder or stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from a stock solution. It is recommended to perform a serial dilution to cover a broad range of concentrations (e.g., 1 nM to 1 µM) based on the known IC50 values.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifuge the plate before removing the supernatant.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Mandatory Visualization
Signaling Pathways
This compound's primary mechanism of action involves the inhibition of the proteasome, which leads to the induction of apoptosis and the suppression of pro-survival signaling pathways such as NF-κB.
Caption: this compound's mechanism of action leading to apoptosis and NF-κB inhibition.
Experimental Workflow
The following diagram illustrates the key steps in the MTT assay for determining this compound's effect on cell viability.
Caption: Workflow for the this compound in vitro cell viability MTT assay.
References
- 1. This compound activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitizes primary glioma cells to apoptosis induced by a latest-generation TRAIL receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific and prolonged proteasome inhibition dictates apoptosis induction by this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific and prolonged proteasome inhibition dictates apoptosis induction by this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Combined treatment of this compound and cisplatin modulates cervical cancer growth and invasion and enhances antitumor potential in vitro and in vivo [frontiersin.org]
Application Notes and Protocols for Marizomib Administration in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the proteasome inhibitor, Marizomib (also known as NPI-0052 or Salinosporamide A), in murine xenograft models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.
Introduction
This compound is a potent, irreversible proteasome inhibitor that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[1][2] It distinguishes itself from other proteasome inhibitors by inhibiting all three catalytic activities of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[3][4][5] This broad-spectrum inhibition leads to the accumulation of ubiquitinated proteins, induction of endoplasmic reticulum stress, and ultimately, apoptosis in cancer cells.[3][4] Notably, this compound has the ability to cross the blood-brain barrier, making it a candidate for treating brain cancers like glioblastoma.[4][6]
Quantitative Data Summary
The following table summarizes the administration protocols for this compound in various murine xenograft models as reported in the literature.
| Xenograft Model | Mouse Strain | This compound Dose | Administration Route | Dosing Schedule | Vehicle/Formulation | Key Findings | Reference |
| Human Multiple Myeloma (MM.1S) | CB-17 SCID | 0.15 mg/kg | Intravenous (i.v.) | Single dose | 40% propylene glycol/10% ethanol/50% citrate buffer (5mM, pH 5.0) | Rapid and sustained proteasome inhibition in tumors. | [3] |
| Human Multiple Myeloma (MM.1S) | CB-17 SCID | 0.15 mg/kg | Intravenous (i.v.) | Twice a week for three weeks | Not specified | Significant decrease in tumor growth. | [3] |
| Human Multiple Myeloma (MM.1S) | Not specified | 0.15 mg/kg | Intravenous (i.v.) | Three doses on Day 1, Day 4, and Day 8 | Not specified | Sustained proteasome inhibition in tumors and packed whole blood. | [1] |
| Human Glioma | Athymic BALB/c nu/nu | 150, 200, 250, and 300 µg/kg | Intravenous (i.v.) | Twice weekly for 2.5 weeks | 2% DMSO in 5% Solutol | MTD determined to be 200 µg/kg; prolonged survival at MTD. | [6][7] |
| Cervical Cancer (HeLa) | Female nude mice | 0.075, 0.15 mg/kg | Not specified | For 2 weeks | Dissolved in DMSO, then diluted with PBS | Boosted the inhibitory effect of cisplatin on tumor growth. | [8] |
| Orthotopic Glioblastoma (U87) | Not specified | 0.15 mg/kg | Intraperitoneal (i.p.) | Twice per week for 2 weeks | DMSO | Induced apoptosis in brain tumors. | [9] |
Experimental Protocols
This compound Formulation
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Propylene glycol, sterile
-
Ethanol, sterile
-
Citrate buffer (5mM, pH 5.0), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Allow the this compound vial to reach room temperature.
-
Reconstitute the lyophilized this compound powder in an appropriate volume of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex briefly to ensure complete dissolution. Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Working Solution for Injection (Example Formulation):
-
For a final formulation in 40% propylene glycol, 10% ethanol, and 50% citrate buffer, calculate the required volume of each component based on the desired final concentration of this compound and the total injection volume.[3]
-
In a sterile tube, add the calculated volume of propylene glycol.
-
Add the required volume of the this compound stock solution in DMSO.
-
Add the calculated volume of ethanol.
-
Finally, add the citrate buffer to reach the final volume.
-
Vortex gently to mix. This working solution should be prepared fresh on the day of injection and kept on ice.[3]
Alternative Formulation: For simpler formulations, the this compound stock in DMSO can be diluted with PBS to the desired final concentration immediately before injection.[8]
-
Murine Xenograft Model Establishment and this compound Administration
Materials:
-
Cancer cell line of interest or patient-derived tumor tissue
-
Immunocompromised mice (e.g., SCID, athymic nude)
-
Sterile cell culture medium (e.g., RPMI-1640)
-
Sterile PBS
-
Syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge for subcutaneous injection)
-
Calipers
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Tumor Cell/Tissue Preparation:
-
Cell Lines: Culture cancer cells to ~80% confluency. On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).[3] Keep the cell suspension on ice.
-
Patient-Derived Xenografts (PDX): Fresh tumor tissue should be obtained under sterile conditions and implanted within a few hours.[10] Mince the tissue into small fragments (e.g., 2-3 mm³) in sterile medium on ice.[11]
-
-
Tumor Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Subcutaneous Xenograft: Shave the flank or dorsal region of the mouse. Inject the cell suspension (e.g., 100-200 µL) subcutaneously.[3] For solid tissue, make a small incision and implant the tumor fragment into the subcutaneous space.[10] Close the incision with surgical staples or tissue adhesive.
-
Orthotopic Xenograft: Follow a surgical procedure specific to the organ of interest for tumor cell or tissue implantation.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: V = 0.5 × length × width².[3]
-
-
This compound Administration:
-
Randomize the mice into treatment and control (vehicle) groups once the tumors have reached the desired size.
-
Prepare the this compound working solution as described in section 3.1.
-
Administer this compound via the desired route (e.g., intravenous tail vein injection, intraperitoneal injection). The injection volume is typically 100-200 µL per mouse.
-
Follow the predetermined dosing schedule (e.g., once daily, twice weekly).
-
Administer the vehicle solution to the control group using the same volume and schedule.
-
-
Efficacy and Pharmacodynamic Assessment:
-
Continue to monitor tumor growth and the general health and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting, proteasome activity assays).
-
Tissues from other organs can also be collected to assess toxicity and drug distribution.[3]
-
Visualizations
This compound Signaling Pathway
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for Murine Xenograft Studies
Caption: Workflow for a typical this compound efficacy study in a murine xenograft model.
References
- 1. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generating a Generation of Proteasome Inhibitors: From Microbial Fermentation to Total Synthesis of Salinosporamide A (this compound) and Other Salinosporamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and Efficacy Studies of the Novel Proteasome Inhibitor NPI-0052 (this compound) in a Human Plasmacytoma Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Combined treatment of this compound and cisplatin modulates cervical cancer growth and invasion and enhances antitumor potential in vitro and in vivo [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. StarrLab - Xenografts [sites.google.com]
Application Note: Measuring Marizomib-Induced Proteasome Inhibition in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, regulating processes such as cell cycle progression, signal transduction, and apoptosis.[1][2][3] The 26S proteasome, the central enzyme of this pathway, degrades proteins that have been tagged with polyubiquitin chains.[3][4][5] Its catalytic activity resides within the 20S core particle, which possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), mediated by the β5, β2, and β1 subunits, respectively.[6][7]
Marizomib (Salinosporamide A) is a potent, second-generation proteasome inhibitor derived from the marine actinomycete Salinispora tropica.[1][6] Unlike first-generation inhibitors, this compound is a structurally unique β-lactone-γ-lactam that irreversibly binds to the active site threonine of all three catalytic subunits.[1][6][8] This pan-proteasome inhibition makes this compound a valuable tool in cancer research and a promising therapeutic agent, particularly for its ability to cross the blood-brain barrier.[6][9][10]
This application note provides detailed protocols for measuring the inhibitory activity of this compound on the proteasome in cell lysates using a fluorogenic substrate assay.
Mechanism of this compound Action
This compound covalently and irreversibly binds to the N-terminal threonine residue of the active sites within the 20S proteasome core.[1][11] This action blocks the proteolytic activities responsible for protein degradation. Its irreversible nature leads to potent and sustained inhibition.[1][8]
Caption: this compound irreversibly inhibits all three catalytic subunits of the 20S proteasome.
Quantitative Data: this compound Inhibitory Potency
This compound demonstrates potent inhibition across the three catalytic activities of the 20S proteasome. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Proteasome Subunit | Catalytic Activity | This compound IC50 (in 20S proteasomes) |
| β5 | Chymotrypsin-like (CT-L) | 1.3 - 3.5 nM[12][13][14] |
| β2 | Trypsin-like (T-L) | 28 nM[12][13] |
| β1 | Caspase-like (C-L) | 430 nM[12][13] |
Experimental Protocol: Fluorogenic Proteasome Activity Assay
This protocol details the most common method for assessing proteasome activity in cell lysates using fluorogenic peptide substrates.[15] The assay measures the cleavage of a specific peptide substrate linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC).[15] Upon cleavage by an active proteasome, the fluorophore is released and its fluorescence can be quantified.
Experimental Workflow
Caption: Workflow for measuring this compound-induced proteasome inhibition in cell lysates.
A. Materials and Reagents
-
Cell Lines: Appropriate cancer or research cell lines (e.g., MM.1S, U-251, LN229).[6][10]
-
This compound: Prepare stock solution in DMSO and store at -80°C.
-
Proteasome Lysis Buffer: 10 mM HEPES, 42 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5% (w/v) CHAPS.[16] Alternatively, a buffer of 20 mM Tris (pH 7.5), 0.1 mM EDTA, 20% glycerol, and 0.05% NP-40 can be used.[17]
-
Protease Inhibitor Cocktail: (Optional, to inhibit non-proteasomal proteases).
-
BCA Protein Assay Kit
-
Fluorogenic Peptide Substrates (10 mM stock in DMSO):
-
Assay Buffer: 25 mM HEPES (pH 7.4), 0.5 mM EDTA (pH 8.0).[16]
-
Equipment:
B. Step-by-Step Protocol
1. Cell Culture and Treatment:
- Culture cells to ~80% confluency under standard conditions.
- Treat cells with the desired concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
2. Preparation of Cell Lysates:
- Harvest cells by scraping into ice-cold PBS and pellet by centrifugation (e.g., 500 x g for 5 min at 4°C).
- Wash the cell pellet once with ice-cold PBS.
- Resuspend the pellet in an appropriate volume of ice-cold Proteasome Lysis Buffer (e.g., 100-200 µL for a 10 cm dish).
- Lyse the cells by one of the following methods:
- Incubate on ice for 30 minutes with periodic vortexing.
- Perform 3 freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[17]
- Sonication on ice (e.g., 2-3 short bursts).[18]
- Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.[18]
- Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is the cell lysate.
3. Protein Concentration Measurement:
- Determine the total protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions.
- Normalize the concentration of all lysates to the same value (e.g., 1-2 mg/mL) using Proteasome Lysis Buffer.
4. Proteasome Activity Assay:
- In a black 96-well plate, add 20-50 µg of protein from each cell lysate per well. Adjust the volume with Assay Buffer to a final volume of 100 µL.
- Prepare a master mix of the fluorogenic substrate in Assay Buffer. The final concentration in the well should be between 20-100 µM.[16][18] For example, to achieve a 20 µM final concentration in a 100 µL reaction, add 0.2 µL of a 10 mM stock substrate.
- Controls: Include wells with lysis buffer only (no cell lysate) to measure background fluorescence.
- Initiate the reaction by adding the substrate master mix to each well.
- Immediately place the plate in a fluorescent plate reader pre-heated to 37°C.
- Measure the fluorescence kinetically every 2-5 minutes for 30-60 minutes, or as an endpoint reading after a 60-minute incubation.[18] Use an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.[16][18]
5. Data Analysis:
- Subtract the background fluorescence (lysis buffer + substrate) from all sample readings.
- For kinetic reads, determine the rate of reaction (Vmax) from the linear portion of the fluorescence curve over time.
- Calculate the percent proteasome inhibition for each this compound concentration relative to the vehicle (DMSO) control:
- % Inhibition = [1 - (Activity_this compound / Activity_Vehicle)] x 100
- Plot the % inhibition against the log of the this compound concentration to determine the IC50 value.
Alternative Method: Activity-Based Probes (ABPs)
For more direct and specific measurement of proteasome subunit activity, activity-based probes (ABPs) can be used.[11][15] ABPs are small molecules that consist of a proteasome inhibitor linked to a reporter tag (e.g., a fluorophore or biotin).[11] They form a covalent, irreversible bond with the active site threonine, allowing for direct visualization and quantification of active proteasome subunits by in-gel fluorescence or Western blot.[7][11] This method is particularly useful for distinguishing the activity of different proteasome complexes (e.g., constitutive vs. immunoproteasome).
The Ubiquitin-Proteasome System (UPS) Pathway
The UPS is the primary pathway for regulated protein degradation in cells. This compound's therapeutic effect stems from its ability to block the final, degradative step of this crucial pathway.
Caption: Overview of the Ubiquitin-Proteasome System and the inhibitory action of this compound.
References
- 1. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Activity-Based Imaging Probes of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome inhibition for glioblastoma: Lessons learned and new opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Visualizing Proteasome Activity and Intracellular Localization Using Fluorescent Proteins and Activity-Based Probes [frontiersin.org]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound sensitizes primary glioma cells to apoptosis induced by a latest-generation TRAIL receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Following Marizomib Treatment
Introduction
Marizomib (Salinosporamide A) is a potent, irreversible proteasome inhibitor that has shown significant promise in the treatment of various cancers, including multiple myeloma and glioblastoma.[1][2] It is a natural product derived from the marine actinomycete Salinispora tropica.[3] this compound covalently binds to and inhibits all three proteolytic activities of the 20S proteasome: chymotrypsin-like, trypsin-like, and caspase-like activities.[1] The proteasome is a critical cellular complex responsible for the degradation of unneeded or damaged proteins.[4] Inhibition of the proteasome leads to the accumulation of misfolded proteins and dysregulation of key cellular processes, ultimately triggering programmed cell death, or apoptosis, in cancer cells.[1][5] The induction of apoptosis by this compound is a key mechanism of its anti-cancer activity and involves various signaling pathways, including the activation of caspases and the induction of endoplasmic reticulum (ER) stress.[6][7][8][9]
Flow cytometry is a powerful and widely used technique for the rapid, quantitative analysis of apoptosis in individual cells. One of the most common methods for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay. This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane integrity and composition.
This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with this compound using Annexin V/PI staining and flow cytometry.
Principle of the Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[10] Annexin V is a calcium-dependent protein with a high affinity for PS. By conjugating Annexin V to a fluorochrome such as FITC, early apoptotic cells with exposed PS can be readily identified.
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of viable or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where the membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.
Dual staining with Annexin V and PI allows for the identification of four distinct cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis through a multi-faceted mechanism primarily initiated by the inhibition of the 20S proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, which in turn can trigger endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[6][9] The accumulation of pro-apoptotic proteins, which are normally degraded by the proteasome, and the activation of stress-induced pathways converge on the activation of the caspase cascade, ultimately leading to the execution of apoptosis.[7][11][12]
Experimental Protocol
This protocol provides a general guideline for inducing and quantifying apoptosis in a cancer cell line (e.g., glioblastoma or multiple myeloma cells) treated with this compound.
Materials and Reagents
-
This compound
-
Cancer cell line of interest (e.g., U-251, D-54, RPMI-8226)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO) for this compound stock solution
-
Microcentrifuge tubes
-
Flow cytometry tubes
Equipment
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Flow cytometer
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Inverted microscope
Experimental Workflow
Procedure
-
Cell Culture and Treatment
-
Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Incubate the cells for 24 hours at 37°C with 5% CO₂ to allow for attachment and recovery.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).[6]
-
-
Cell Staining for Flow Cytometry
-
Harvest Cells: For adherent cells, collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium. For suspension cells, simply collect the cells into a centrifuge tube.
-
Centrifuge the cell suspension at approximately 300-600 x g for 5 minutes.[13][14]
-
Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.[13]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the tube.
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.[13]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[13] Do not wash the cells after staining.
-
-
Flow Cytometry Acquisition and Analysis
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants correctly.
-
Gating Strategy:
-
First, gate on the cell population of interest in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.[15]
-
Next, create a gate to exclude doublets using FSC-Area vs. FSC-Height.[15]
-
Finally, analyze the single-cell population in an Annexin V-FITC vs. PI dot plot to quantify the percentages of viable, early apoptotic, and late apoptotic/necrotic cells.[15]
-
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table. This allows for easy comparison of the effects of different concentrations of this compound on apoptosis induction.
Table 1: Effect of this compound on Apoptosis in Cancer Cells after 48h Treatment
| Treatment Group | Concentration | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0.1% DMSO | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 nM | 80.4 ± 3.5 | 12.1 ± 1.9 | 7.5 ± 1.2 |
| This compound | 50 nM | 45.7 ± 4.2 | 35.8 ± 3.3 | 18.5 ± 2.8 |
| This compound | 100 nM | 15.3 ± 2.8 | 48.2 ± 5.1 | 36.5 ± 4.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The Annexin V/PI staining assay coupled with flow cytometry is a robust and reliable method for quantifying apoptosis induced by this compound. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to assess the pro-apoptotic efficacy of this compound in cancer cell lines. The detailed methodology and data presentation format can be adapted for various cell types and experimental conditions, facilitating the investigation of proteasome inhibitors in cancer therapy research.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. The Proteasome Inhibitor this compound Evokes Endoplasmic Reticulum Stress and Promotes Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses triple-negative breast cancer via proteasome and oxidative phosphorylation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Proteasome Inhibitor this compound Evokes Endoplasmic Reticulum Stress and Promotes Apoptosis in Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis induced by proteasome inhibition in cancer cells: predominant role of the p53/PUMA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific and prolonged proteasome inhibition dictates apoptosis induction by this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Detecting Marizomib-Induced Caspase Cleavage by Western Blot: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marizomib (Salinosporamide A) is a potent, irreversible proteasome inhibitor that has demonstrated significant anti-cancer activity in a variety of preclinical and clinical settings.[1][2] One of the key mechanisms through which this compound exerts its cytotoxic effects is the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. This application note provides a detailed protocol for the detection of this compound-induced caspase cleavage, a key indicator of apoptotic activity, using the Western blot technique. Specifically, it focuses on the detection of cleaved caspase-3, a central executioner caspase in the apoptotic pathway.[3][4]
Principle
Western blotting is a widely used technique to detect specific proteins in a sample.[3] In the context of apoptosis, it can be used to identify the cleavage of pro-caspases into their active, cleaved forms.[5] This protocol outlines the treatment of cancer cells with this compound to induce apoptosis, followed by the preparation of cell lysates, separation of proteins by gel electrophoresis, transfer to a membrane, and immunodetection of cleaved caspases using specific antibodies.[3]
Signaling Pathway of this compound-Induced Apoptosis
This compound's primary mode of action is the inhibition of the 26S proteasome, which leads to the accumulation of ubiquitinated proteins and induction of cellular stress.[1] This can trigger apoptosis through two primary upstream pathways: the generation of Reactive Oxygen Species (ROS) and the induction of Endoplasmic Reticulum (ER) Stress.[6][7] Both pathways can converge on the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn cleave and activate executioner caspases like caspase-3. Activated caspase-3 is then responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[6][8]
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Line: e.g., Human glioblastoma (U-251 MG, D-54 MG), leukemia (Jurkat) or other cancer cell lines of interest.[4][9]
-
This compound: (Appropriate vendor)
-
Cell Culture Medium: (Appropriate for the chosen cell line)
-
Fetal Bovine Serum (FBS): (Heat-inactivated)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS): (pH 7.4, ice-cold)
-
Lysis Buffer: RIPA buffer (or similar) containing protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x or 2x)
-
SDS-PAGE Gels: (e.g., 12-15% acrylamide for resolving cleaved caspase-3)
-
Running Buffer: (e.g., Tris-Glycine-SDS)
-
Transfer Buffer: (e.g., Towbin buffer)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-cleaved caspase-3 (Asp175) antibody (e.g., Cell Signaling Technology, #9661)
-
Mouse or Rabbit anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System: (e.g., ChemiDoc)
Experimental Workflow
Figure 2: Western blot experimental workflow.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 20-100 nM) for different time points (e.g., 12, 24, 48 hours).[4][9]
-
Include a vehicle-treated control (e.g., DMSO).
-
For a positive control for apoptosis, treat a separate set of cells with a known apoptosis inducer like Staurosporine (1 µM for 3-6 hours).[10]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of a 12-15% SDS-PAGE gel.
-
Include a protein ladder to determine molecular weights.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Also, probe a separate membrane or strip the original membrane and re-probe with a primary antibody against a loading control (e.g., β-actin, 1:5000) to ensure equal protein loading.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
-
Detection and Imaging:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Analyze the band intensities using densitometry software (e.g., ImageJ).
-
The cleaved caspase-3 band should appear at approximately 17/19 kDa.[10]
-
Normalize the intensity of the cleaved caspase-3 band to the corresponding loading control band.
-
Compare the normalized values of this compound-treated samples to the vehicle-treated control.
-
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on caspase-3 activity and cleavage from published studies.
| Cell Line | This compound Concentration | Treatment Duration | Parameter Measured | Fold Change vs. Control | Reference |
| D-54 Glioblastoma | 60 nM | 24 hours | Caspase-3 Activity | ~1.8-fold increase | [9] |
| U-251 Glioblastoma | 60 nM | 24 hours | Cleaved Caspase-3 | Upregulated | [4] |
| Jurkat Leukemia | 100 nM | 16 hours | PARP Cleavage | Upregulated | [6] |
| LN229 Glioblastoma | 50 nM | 24 hours | Cleaved Caspase-3 | Significantly Overexpressed | [10] |
| U118 Glioblastoma | 50 nM | 24 hours | Cleaved Caspase-3 | Significantly Overexpressed | [10] |
Troubleshooting
-
No or weak cleaved caspase-3 signal:
-
Increase the this compound concentration or treatment time.
-
Increase the amount of protein loaded onto the gel.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure the use of a fresh, potent apoptosis inducer as a positive control.
-
-
High background:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (time and blocking agent).
-
Decrease the primary and/or secondary antibody concentrations.
-
-
Non-specific bands:
-
Ensure the specificity of the primary antibody for the cleaved form of the caspase.
-
Optimize antibody dilutions.
-
Conclusion
This application note provides a comprehensive protocol for the reliable detection of this compound-induced caspase cleavage by Western blot. By following this detailed methodology, researchers can effectively assess the pro-apoptotic activity of this compound and gain valuable insights into its mechanism of action in various cancer models. The provided diagrams and data summary serve as useful resources for experimental planning and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. This compound sensitizes primary glioma cells to apoptosis induced by a latest-generation TRAIL receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific and prolonged proteasome inhibition dictates apoptosis induction by this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Proteasome Inhibitor this compound Evokes Endoplasmic Reticulum Stress and Promotes Apoptosis in Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Proteasome Inhibitor this compound Evokes Endoplasmic Reticulum Stress and Promotes Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Experimental Design of Marizomib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marizomib (Salinosporamide A) is a potent, irreversible, second-generation proteasome inhibitor that has demonstrated significant anti-cancer activity in a variety of preclinical and clinical settings.[1][2] Unlike first-generation proteasome inhibitors, this compound uniquely inhibits all three catalytic subunits of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[3][4] This broad-spectrum inhibition leads to the accumulation of ubiquitinated proteins, induction of endoplasmic reticulum stress, and ultimately, apoptosis in cancer cells.[5] Notably, this compound can cross the blood-brain barrier, making it a promising therapeutic agent for central nervous system (CNS) malignancies such as glioblastoma.[6][7]
The rationale for utilizing this compound in combination with other anti-cancer agents stems from the potential for synergistic effects, the ability to overcome resistance mechanisms, and the possibility of reducing individual drug toxicities. This document provides detailed application notes and protocols for the in vivo experimental design of this compound in combination with two promising agents: the histone deacetylase (HDAC) inhibitor Panobinostat and the anti-angiogenic agent Bevacizumab.
Rationale for Combination Therapies
This compound and Panobinostat
The combination of a proteasome inhibitor and an HDAC inhibitor has a strong preclinical rationale. HDAC inhibitors, such as Panobinostat, induce the accumulation of acetylated histones, leading to a more open chromatin structure and altered gene expression.[3] This can sensitize cancer cells to the pro-apoptotic effects of proteasome inhibition. The synergistic anti-tumor activity of this compound and Panobinostat has been observed in preclinical models of hematological malignancies and brain tumors.[8][9] This combination can lead to enhanced reactive oxygen species (ROS) induction, caspase activation, and apoptosis.[9]
This compound and Bevacizumab
Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A), a key driver of angiogenesis.[10] By inhibiting angiogenesis, Bevacizumab can normalize tumor vasculature and improve the delivery of co-administered therapies.[10] The combination of this compound and Bevacizumab is particularly relevant for highly vascularized tumors like glioblastoma. Preclinical and clinical studies have explored this combination, with the rationale that inhibiting angiogenesis while simultaneously inducing tumor cell apoptosis could lead to improved efficacy.[7][11]
Signaling Pathways
The anti-tumor effects of this compound combination therapies are mediated through the modulation of several key signaling pathways.
References
- 1. Blocking Tumoral Angiogenesis VEGF/VEGFR Pathway: Bevacizumab—20 Years of Therapeutic Success and Controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panobinostat: a Histone Deacetylase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 4. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Proteasome Inhibitor this compound Evokes Endoplasmic Reticulum Stress and Promotes Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commons.stmarytx.edu [commons.stmarytx.edu]
- 7. This compound alone or in combination with bevacizumab in patients with recurrent glioblastoma: Phase I/II clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P11.84.A PHASE 1 TRIAL OF this compound ALONE AND IN COMBINATION WITH PANOBINOSTAT IN CHILDREN WITH DIFFUSE INTRINSIC PONTINE GLIOMA (DIPG) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EFFICACY OF PANOBINOSTAT AND this compound IN ACUTE MYELOID LEUKEMIA AND BORTEZOMIB-RESISTANT MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Marizomib in Orthotopic Glioblastoma Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis. The blood-brain barrier (BBB) presents a significant challenge for the delivery of therapeutic agents. Marizomib (NPI-0052), a second-generation, irreversible proteasome inhibitor, has demonstrated the ability to cross the BBB, making it a promising candidate for GBM treatment. Preclinical studies in orthotopic glioblastoma mouse models have shown that this compound can inhibit proteasome activity in the brain, induce apoptosis in glioma cells, and prolong the survival of tumor-bearing mice. These application notes provide a summary of the key quantitative data and detailed experimental protocols for the use of this compound in orthotopic glioblastoma mouse models.
Data Presentation
Table 1: Survival Analysis in an Orthotopic Glioblastoma Mouse Model
| Treatment Group | Dose (µg/kg) | Administration Route | Number of Animals (n) | Median Survival (Days) | P-value vs. Vehicle | Reference |
| Vehicle Control | - | Intravenous | 8 | 21 | - | Di K, et al. 2016 |
| This compound | 150 | Intravenous | 6 | 25 | < 0.05 | Di K, et al. 2016 |
| This compound | 200 (MTD) | Intravenous | 7 | 26 | < 0.05 | Di K, et al. 2016 |
MTD: Maximum Tolerated Dose
Experimental Protocols
Orthotopic Glioblastoma Mouse Model Establishment
This protocol is based on the methodology described by Di K, et al. (2016).
Materials:
-
Cell Line: D-54 MG human glioblastoma cells
-
Animals: 6-8 week old female athymic BALB/c nu/nu mice
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Hank's Balanced Salt Solution (HBSS)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Buprenorphine (analgesic)
-
-
Equipment:
-
Laminar flow hood
-
CO2 incubator
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Stereotactic frame
-
Hamilton syringe with a 30-gauge needle
-
Micro-drill
-
Surgical tools (scalpel, forceps, etc.)
-
Warming pad
-
Procedure:
-
Cell Culture:
-
Culture D-54 MG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.
-
Passage cells upon reaching 80-90% confluency.
-
For injection, harvest cells by trypsinization, wash with HBSS, and resuspend in sterile HBSS at a concentration of 2 x 10^7 cells/mL. Keep cells on ice.
-
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse using an appropriate anesthetic cocktail (e.g., intraperitoneal injection of ketamine/xylazine).
-
Once anesthetized, place the mouse in the stereotactic frame, ensuring the head is firmly fixed.
-
Administer a pre-operative analgesic like buprenorphine.
-
Make a midline sagittal incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using a micro-drill, create a small burr hole in the skull over the right frontal lobe. The coordinates used in the reference study were not specified, but typical coordinates for the frontal lobe in mice are approximately 1 mm anterior and 2 mm lateral to the bregma.
-
Slowly lower the Hamilton syringe needle through the burr hole to a depth of approximately 3 mm.
-
Inject 5 µL of the cell suspension (containing 1 x 10^5 D-54 MG cells) over a period of 5-10 minutes.
-
After injection, leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
Monitor the mouse on a warming pad until it recovers from anesthesia.
-
This compound Administration
This protocol is based on the methodology described by Di K, et al. (2016).
Materials:
-
This compound (NPI-0052)
-
Vehicle: 2% DMSO in 5% Solutol HS 15
-
Equipment:
-
Sterile syringes and needles
-
Vortex mixer
-
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the this compound stock solution in 5% Solutol to the final desired concentration (e.g., for a 200 µg/kg dose in a 20g mouse, the injected volume would typically be around 100-200 µL). The final DMSO concentration should be 2%.
-
Prepare the vehicle control using the same dilutions without the drug.
-
-
Drug Administration:
-
Treatment is initiated 4 days after tumor cell implantation.
-
Administer this compound or vehicle control via intravenous (tail vein) injection.
-
The dosing schedule is twice weekly (e.g., on days 1, 4, 8, 11, and 15 of the treatment period).
-
Monitor the animals for any signs of toxicity, including weight loss.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for evaluating this compound
Application Note: Investigating Marizomib Resistance using Lentiviral shRNA-mediated Gene Knockdown
Audience: Researchers, scientists, and drug development professionals.
Introduction Marizomib (Salinosporamide A) is a potent, irreversible proteasome inhibitor that has shown promise in treating various malignancies, including multiple myeloma and glioblastoma.[1][2] It acts by covalently binding to the 20S proteasome core particle, inhibiting all three of its catalytic activities: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).[3][4] This comprehensive inhibition leads to the accumulation of poly-ubiquitinated proteins, triggering cell cycle arrest and apoptosis in cancer cells.[2] Despite its efficacy, the development of acquired or innate resistance remains a significant clinical challenge, limiting its long-term therapeutic benefit.[5][6]
Mechanisms of resistance to proteasome inhibitors are complex and can include mutations in the proteasome subunits (e.g., PSMB5), upregulation of anti-apoptotic proteins (e.g., Bcl-2), and activation of alternative protein degradation pathways.[7][8][9] Identifying the specific genes and pathways that drive this compound resistance is crucial for developing effective combination therapies and overcoming treatment failure.
Lentiviral-based short hairpin RNA (shRNA) technology is a powerful tool for functional genomics, enabling stable, long-term knockdown of specific genes in a wide range of cell types, including both dividing and non-dividing cells.[10][11] This application note provides a detailed framework and experimental protocols for utilizing a lentiviral shRNA approach to identify and validate genes that modulate sensitivity to this compound.
Experimental Design and Workflow
The overall strategy involves using lentiviral vectors to deliver shRNAs targeting candidate resistance genes into a cancer cell line. The effect of gene knockdown on the cells' sensitivity to this compound is then quantified. This workflow allows for the systematic identification of genes that, when silenced, re-sensitize resistant cells or enhance sensitivity in naive cells.
Caption: A flowchart of the lentiviral shRNA knockdown experiment.
This compound Action and Resistance Pathways
This compound's primary action is the inhibition of the proteasome, a central component of the ubiquitin-proteasome system (UPS). The UPS is critical for cellular protein homeostasis. By blocking this pathway, this compound induces endoplasmic reticulum (ER) stress and activates apoptotic signaling.[3] Resistance can emerge through various mechanisms that either reduce the drug's effectiveness or bypass its apoptotic consequences.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel mechanism of drug resistance to proteasome inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The molecular mechanisms of acquired proteasome inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 11. A Multifunctional Lentiviral-Based Gene Knockdown with Concurrent Rescue that Controls for Off-Target Effects of RNAi - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Methodological Guide to Quantifying Marizomib's Blood-Brain Barrier Penetration in Rats
Audience: Researchers, scientists, and drug development professionals involved in neuro-oncology and CNS drug delivery.
Introduction Marizomib (Salinosporamide A) is a second-generation, irreversible proteasome inhibitor that has shown promise in preclinical models of malignant glioma.[1][2][3] Unlike other proteasome inhibitors such as bortezomib and carfilzomib, this compound's more lipophilic structure suggests a greater potential for penetrating the blood-brain barrier (BBB), a critical feature for treating primary brain tumors.[1][2][4] Its mechanism of action involves inhibiting all three proteolytic activities of the 20S proteasome, leading to the accumulation of ubiquitinated proteins, induction of cellular stress, and ultimately, apoptotic cell death in cancer cells.[5][6] Accurate quantification of this compound's ability to cross the BBB is essential for its clinical development for central nervous system (CNS) malignancies.
This application note provides a summary of reported quantitative data on this compound's BBB penetration in rats and details the experimental protocols necessary to conduct such studies. Methodologies covered include Quantitative Whole-Body Autoradiography (QWBA), in situ brain perfusion, and brain microdialysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Quantitative Data on this compound BBB Penetration in Rats
Preclinical studies have provided quantitative estimates of this compound's distribution into the CNS in rodent models. The primary method used was Quantitative Whole-Body Autoradiography (QWBA).
| Parameter | Value | Species/Model | Method | Reference |
| CNS Distribution | ~30% of steady-state blood levels | Male Sprague-Dawley Rats | Quantitative Whole-Body Autoradiography (QWBA) with 3H-Marizomib | [1][2][7][8] |
| Brain Radioactivity | Very low to undetectable | Non-tumor bearing Sprague-Dawley Rats | Quantitative Whole-Body Autoradiography (QWBA) with 3H-Marizomib | [9] |
Note: A discrepancy exists in the literature, with one study reporting significant CNS distribution[1] and another finding very low levels in the brain.[9] This may be attributable to differences in experimental protocols, sensitivity of detection, or data analysis.
This compound's Mechanism of Action
This compound irreversibly inhibits the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) subunits of the 20S proteasome.[6][10] This disruption of cellular protein homeostasis leads to the accumulation of misfolded proteins, which triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[10] Concurrently, this process can increase reactive oxygen species (ROS) and activate pro-apoptotic signaling cascades, including caspases 3, 8, and 9, culminating in programmed cell death.[1][10] this compound has also been shown to inhibit the NF-κB signaling pathway.[5]
Caption: this compound signaling pathway leading to apoptosis.
Experimental Protocols and Workflows
Protocol 1: Quantitative Whole-Body Autoradiography (QWBA)
QWBA provides a comprehensive visualization and quantification of drug distribution across the entire body, including the CNS. This was the primary method used to establish the 30% brain-to-blood ratio for this compound.[1]
Caption: Workflow for Quantitative Whole-Body Autoradiography (QWBA).
Methodology:
-
Radiolabeling: Synthesize or procure radiolabeled [3H]-Marizomib.
-
Animal Dosing: Administer a single intravenous (i.v.) bolus of [3H]-Marizomib (e.g., 0.1 mg/kg) to male Sprague-Dawley rats.[1]
-
Time Points: At predetermined time points post-administration (e.g., 2, 10, 30, 60 minutes), euthanize the animals.
-
Sample Collection & Preparation:
-
Immediately freeze the whole animal by immersion in a hexane and dry ice bath.
-
Embed the frozen carcass in a carboxymethylcellulose matrix.
-
Collect thin (e.g., 40 µm) whole-body sagittal sections using a large-format cryomicrotome.
-
Mount the sections onto adhesive film and freeze-dry.
-
-
Imaging:
-
Expose the dried sections to a phosphor imaging plate alongside calibrated radioactive standards.
-
After an appropriate exposure time, scan the imaging plate using a phosphor imager.
-
-
Data Analysis:
-
Using densitometry software, define regions of interest (ROIs) over the brain and blood (e.g., in the heart or major vessels).
-
Quantify the radioactivity in each ROI by comparing with the standard curve.
-
Calculate the brain-to-blood concentration ratio at each time point.
-
Protocol 2: In Situ Brain Perfusion
This technique allows for the precise measurement of BBB transport kinetics by replacing the animal's blood supply to the brain with a controlled perfusion fluid containing the drug of interest.[11]
Caption: Workflow for the in situ brain perfusion technique.
Methodology:
-
Animal Preparation: Anesthetize a rat (e.g., with sodium pentobarbital).[12] Expose both common carotid arteries.
-
Surgical Procedure:
-
Ligate the external carotid arteries to direct flow to the brain.
-
Insert cannulas into the common carotid arteries, pointing towards the head.
-
Cut the jugular veins to allow for outflow.
-
-
Perfusion:
-
Initiate perfusion with a warm (37°C), oxygenated physiological buffer for a brief washout period (15-30 seconds).
-
Switch to a second perfusion buffer containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose).
-
Perfuse for a short, defined period (e.g., 30 seconds to 5 minutes).
-
-
Sample Collection:
-
Terminate the perfusion by decapitating the animal.
-
Rapidly remove the brain, dissect specific regions if desired, and weigh them.
-
Collect an aliquot of the perfusion fluid for concentration analysis.
-
-
Sample Processing & Analysis:
-
Homogenize the brain tissue.
-
Analyze the concentration of this compound in the brain homogenate and perfusate using a validated LC-MS/MS method (see Protocol 4).
-
Determine the concentration of the vascular marker via scintillation counting.
-
-
Data Analysis: Calculate the brain uptake clearance (Kin) or the brain-to-perfusate concentration ratio (Rbrain).
Protocol 3: Brain Microdialysis
Microdialysis measures the unbound, pharmacologically active concentration of a drug in the brain's extracellular fluid (ECF) in awake, freely moving animals, providing key pharmacokinetic data.[13][14]
References
- 1. This compound activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: this compound activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier. [scholars.duke.edu]
- 4. S-EPMC4864261 - this compound activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier. - OmicsDI [omicsdi.org]
- 5. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A novel therapeutic approach for the treatment of central nervous system myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic and Efficacy Studies of the Novel Proteasome Inhibitor NPI-0052 (this compound) in a Human Plasmacytoma Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 12. neuromab.ucdavis.edu [neuromab.ucdavis.edu]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Marizomib: A Guide to Solubility and Stability in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the proteasome inhibitor, Marizomib. Addressing common challenges encountered during experimental workflows, this guide offers troubleshooting advice and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: this compound exhibits high solubility in DMSO. Published data indicates solubility values ranging from approximately 31 mg/mL to over 100 mg/mL. For optimal dissolution, sonication is recommended.[1][2] It is also advised to use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2][3]
Q3: How should I store this compound powder and its DMSO stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[2][4] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, which ensures stability for up to one year.[1][2]
Q4: I'm observing precipitation when diluting my this compound DMSO stock in cell culture media. What could be the cause and how can I prevent it?
A4: Precipitation upon dilution into aqueous solutions like cell culture media is a common issue for compounds with low aqueous solubility. This can be caused by the final DMSO concentration being too low to maintain solubility or by the temperature of the media. To prevent this, it is recommended to first perform a serial dilution in DMSO to a lower concentration before adding it to the pre-warmed (37°C) cell culture medium.[1] If precipitation still occurs, gentle warming and sonication may help to redissolve the compound.[1]
Q5: Is this compound stable in cell culture media?
A5: While specific quantitative data on the half-life of this compound in cell culture media is limited, evidence suggests that it may be unstable at physiological pH.[5][6] One study noted that when preparing this compound in an aqueous solution containing 2% DMSO, it should be used within two hours, indicating potential for degradation. For another proteasome inhibitor, bortezomib, significant degradation has been observed in neutral culture medium over 24 hours.[7] Therefore, it is best practice to prepare fresh dilutions of this compound in cell culture media for each experiment and to minimize the time between preparation and use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in cell culture media. | Prepare fresh working solutions of this compound for each experiment immediately before use. Avoid storing this compound in aqueous solutions for extended periods. |
| Inaccurate concentration of stock solution due to improper storage. | Aliquot DMSO stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO for preparing stock solutions. | |
| Low cellular activity observed | Precipitation of this compound in the cell culture well. | Ensure the final DMSO concentration in the culture medium is sufficient to maintain solubility (typically ≤ 0.5%). Perform a serial dilution in DMSO before adding to pre-warmed media. Visually inspect for precipitation after dilution. |
| Adsorption of the compound to plasticware. | Use low-protein-binding plates and pipette tips, especially when working with low concentrations of this compound. | |
| Difficulty dissolving this compound powder in DMSO | The powder has become hydrated. | Store this compound powder with a desiccant and ensure the container is tightly sealed.[4] |
| Insufficient mixing. | Use sonication to aid in the dissolution of this compound in DMSO.[1] |
Quantitative Data Summary
Table 1: Solubility of this compound in DMSO
| Reported Solubility (mg/mL) | Reported Solubility (mM) | Source |
| 31.38 | 100.01 | [1] |
| ≥ 100 | ≥ 318.69 | [2] |
| 63 | 200.77 | [3] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][2] |
| In DMSO | -80°C | 1 year | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing this compound solutions for in vitro cell-based assays.
Caption: Workflow for preparing this compound stock and working solutions.
Protocol 2: General Method for Assessing this compound Stability in Cell Culture Media
This protocol provides a general framework for researchers to determine the stability of this compound in their specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for assessing this compound stability.
Factors Influencing this compound Stability
Several factors can impact the stability of this compound in solution, particularly in aqueous environments like cell culture media. Understanding these factors is crucial for ensuring the reliability and reproducibility of experimental results.
Caption: Key factors affecting this compound stability in experimental settings.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound alone or in combination with bevacizumab in patients with recurrent glioblastoma: Phase I/II clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of the proteasome inhibitor bortezomib in cell based assays determined by ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Marizomib dosage for sustained proteasome inhibition in vivo
Welcome to the technical support center for Marizomib (Salinosporamide A; NPI-0052). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for sustained proteasome inhibition in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its mechanism differ from other proteasome inhibitors?
This compound (NPI-0052) is a potent, second-generation proteasome inhibitor derived from the marine actinomycete Salinispora tropica.[1] Its primary distinction from other inhibitors like bortezomib or carfilzomib lies in its mechanism of action. This compound irreversibly binds to and inhibits all three catalytic subunits of the 20S proteasome: chymotrypsin-like (CT-L or β5), trypsin-like (T-L or β2), and caspase-like (C-L or β1).[1][2][3] This irreversible, pan-subunit inhibition leads to a potent and sustained pharmacodynamic effect.[2] In contrast, bortezomib is a reversible inhibitor.[2]
Q2: I'm starting a preclinical study. What is a recommended starting dose and schedule?
In a human plasmacytoma xenograft mouse model, an intravenous (i.v.) dose of 0.15 mg/kg (equivalent to 0.45 mg/m²) administered twice weekly proved to be well-tolerated and significantly reduced tumor growth.[4] This regimen was associated with sustained and significant inhibition of all three proteasome activities (60-80%) in the tumor tissue.[4] A single dose of 0.15 mg/kg in mice resulted in over 60% CT-L inhibition in tumors within 24 hours.[4] Due to its irreversible binding, this compound has a prolonged pharmacodynamic effect, allowing for less frequent dosing compared to reversible inhibitors.[2]
Q3: After the first dose, I observed high inhibition of the chymotrypsin-like (CT-L) activity but an unexpected increase in trypsin-like (T-L) and caspase-like (C-L) activities. Is this normal?
Yes, this is a documented phenomenon known as compensatory hyperactivation.[3][5] When the dominant CT-L subunit is strongly inhibited, the T-L and C-L subunits can become hyperactive to compensate.[3] However, studies show that continued, repeated administration of this compound overcomes this response, leading to robust inhibition of T-L (up to 80%) and C-L (up to 50%) activities by the end of the second treatment cycle.[3][5] This ability to overcome compensatory activation is a key advantage of this compound's pan-inhibitory profile.[3]
Q4: What level of proteasome inhibition should I aim for to see an anti-tumor effect?
In preclinical models, potent anti-myeloma (anti-MM) activity was associated with greater than 70% inhibition of all three proteasome activities (CT-L, C-L, and T-L) in most tissues.[4] In clinical trials, 100% inhibition of CT-L activity was frequently achieved within the first cycle at therapeutic doses.[3][5] The goal is to achieve sustained inhibition that is sufficient to induce apoptosis in tumor cells while being tolerated by the host.
Q5: Does this compound cross the blood-brain barrier (BBB)?
Yes, unlike many other proteasome inhibitors, preclinical studies in rats and nonhuman primates have demonstrated that this compound effectively crosses the BBB.[6][7][8] In rats, this compound distributed into the brain at 30% of blood levels.[8] In cynomolgus monkeys, it significantly inhibited baseline proteasome activity in the brain tissue.[8][9] This property makes it a candidate for treating central nervous system (CNS) malignancies like glioblastoma.[6][7]
Quantitative Data Summary
Table 1: Preclinical In Vivo Dosing & Proteasome Inhibition
| Animal Model | Dose | Schedule | Tissue | Time Point | % Inhibition (CT-L / C-L / T-L) | Reference |
|---|---|---|---|---|---|---|
| Mouse (MM Xenograft) | 0.15 mg/kg i.v. | Single Dose | Tumor | 24 hr | ~60% / ~49% / ~24% | [4] |
| Mouse (MM Xenograft) | 0.15 mg/kg i.v. | 3 Doses (Day 1, 4, 8) | Tumor | 24 hr post-last dose | ~83% / ~70% / ~70% | [4] |
| Mouse (MM Xenograft) | 0.15 mg/kg i.v. | 3 Doses (Day 1, 4, 8) | Packed Whole Blood | 24 hr post-last dose | >80% / >70% / >60% | [4] |
| Cynomolgus Monkey | 0.15 mg/kg i.v. | Twice-weekly | Prefrontal Cortex | 24 hr post-last dose | >30% / >30% / >30% |[8][9] |
Table 2: Human Clinical Trial Dosing & Proteasome Inhibition
| Patient Population | Dose (RP2D*) | Schedule | Sample | Max Observed Inhibition | Reference |
|---|---|---|---|---|---|
| Multiple Myeloma | 0.5 mg/m² | Days 1, 8, 15 (28-day cycle) | Packed Whole Blood | Dose-dependent, sustained inhibition | [1][2] |
| Advanced Malignancies | 0.3 - 0.8 mg/m² | Once or Twice Weekly | Packed Whole Blood | CT-L: ~100%T-L: up to 80%C-L: up to 50% | [3][5] |
| Recurrent Glioblastoma | 0.8 mg/m² | Days 1, 8, 15 (28-day cycle) | N/A | Sustained inhibition observed | [6][10] |
*RP2D: Recommended Phase 2 Dose
Experimental Protocols
Protocol: Measurement of Proteasome Activity in Tissue Lysates
This protocol outlines a standard method for measuring the chymotrypsin-like (CT-L) activity of the proteasome in tissue or cell lysates using a fluorogenic peptide substrate.
Materials:
-
Tissue/cell pellets, frozen
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA)
-
Proteasome Activity Assay Buffer (e.g., 25 mM HEPES pH 7.5, 0.5 mM EDTA)
-
Fluorogenic Substrate: Suc-LLVY-AMC (for CT-L activity), 10 mM stock in DMSO
-
Protein quantification assay (e.g., BCA or Bradford)
-
Black 96-well microplate
-
Microplate fluorometer (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Lysate Preparation:
-
Homogenize frozen tissue or cell pellets in ice-cold Lysis Buffer. Mechanical disruption (e.g., Dounce homogenizer or sonicator) is recommended.[11]
-
Centrifuge the homogenate at high speed (e.g., 90,000 x g or at least 16,000 x g) for 30 minutes at 4°C to pellet cell debris.[11]
-
Carefully collect the supernatant (cytosolic extract) and keep it on ice.
-
Determine the total protein concentration of the supernatant using a standard protein assay.
-
-
Proteasome Activity Assay:
-
Dilute the cell lysate to a final concentration of 10-20 µg of total protein in ice-cold Assay Buffer in each well of a black 96-well plate.[12]
-
Prepare a working solution of the Suc-LLVY-AMC substrate by diluting the stock to 100 µM in Assay Buffer.
-
To start the reaction, add the substrate to each well for a final concentration of 25-50 µM.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the release of fluorescent AMC by monitoring fluorescence intensity (Ex: 380 nm, Em: 460 nm) kinetically over 30-60 minutes.[13]
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve (RFU/min).
-
Normalize the activity to the amount of protein loaded per well (e.g., RFU/min/µg protein).
-
Calculate the percent inhibition relative to the vehicle-treated control group: % Inhibition = (1 - (Activity_Treated / Activity_Control)) * 100
-
Troubleshooting Guide
Problem: I am observing low or no proteasome inhibition after dosing.
Problem: There is high variability in proteasome inhibition between animals in the same group.
-
Possible Cause 1: Dosing Inaccuracy. Intravenous injections can be technically challenging. Ensure consistent and complete delivery of the dose to each animal. Practice the injection technique to minimize variability.
-
Possible Cause 2: Sample Handling Variation. Ensure all tissue samples are harvested and processed identically. Delays in freezing or processing can lead to changes in proteasome activity.
-
Possible Cause 3: Biological Variation. Natural biological differences between animals can contribute to some variability. Increasing the number of animals per group (n-size) can help improve statistical confidence.
Problem: I observed unexpected toxicity or adverse events in my animal models.
-
Possible Cause 1: Dose is too high. While 0.15 mg/kg was well-tolerated in some mouse models, toxicity can be strain- or model-dependent.[4] Consider performing a dose-range finding study to establish the maximum tolerated dose (MTD) in your specific model.
-
Possible Cause 2: CNS-related effects. this compound crosses the BBB.[6] In clinical trials, dose-limiting toxicities were often CNS-related, including hallucination, headache, and fatigue.[6] Monitor animals for neurological or behavioral changes.
-
Possible Cause 3: Formulation/Vehicle Effects. Ensure the vehicle used to formulate this compound is non-toxic and administered at an appropriate volume. Run a vehicle-only control group to rule out vehicle-specific toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic and Efficacy Studies of the Novel Proteasome Inhibitor NPI-0052 (this compound) in a Human Plasmacytoma Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound: A novel therapeutic approach for the treatment of central nervous system myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In vivo imaging of proteasome inhibition using a proteasome‐sensitive fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasome inhibition measurements: clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting Marizomib precipitation in aqueous solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of Marizomib in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, with concentrations of up to 63 mg/mL (200.77 mM) being reported.[3] For optimal stability, it is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[3]
Q2: How should I store this compound powder and stock solutions?
A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[4] Under these conditions, the stock solution is stable for at least one year.[1]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer or cell culture medium. What could be the cause?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly water-soluble compounds like this compound. This "solvent-shift" precipitation occurs because the compound is highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous environment of your buffer or media. When the DMSO concentration is drastically lowered upon dilution, the this compound is no longer soluble and crashes out of the solution.
Q4: How can I prevent this compound from precipitating during dilution?
A4: Several strategies can be employed to prevent precipitation:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. A common recommendation is to first dilute the high-concentration DMSO stock to an intermediate concentration with more DMSO before the final dilution into the aqueous medium.[1]
-
Pre-warming: Pre-warming both the this compound stock solution and the aqueous diluent (e.g., cell culture medium, PBS) to 37°C can help increase the solubility and prevent precipitation that can be caused by low temperatures.[1]
-
Rapid Mixing: Ensure rapid and thorough mixing of the solution immediately after adding the this compound stock to the aqueous medium. This can be achieved by gentle vortexing or inversion.
-
Use of Co-solvents/Surfactants: For in vivo studies, specific formulations containing co-solvents and surfactants are recommended to maintain solubility. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[1][4]
Q5: What should I do if I already see a precipitate in my this compound solution?
A5: If precipitation has already occurred, you can try to redissolve the compound by gentle warming of the solution to 37°C and/or sonication.[1] However, it is crucial to visually inspect the solution to ensure that the precipitate has fully dissolved before use. If the precipitate persists, it is recommended to prepare a fresh solution.
Troubleshooting Guides
Issue 1: Precipitation Observed Immediately Upon Dilution of DMSO Stock
This is the most common precipitation issue and is typically due to the rapid change in solvent polarity.
Troubleshooting Workflow:
References
- 1. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 study of this compound in relapsed or relapsed and refractory multiple myeloma: NPI-0052-101 Part 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic and Efficacy Studies of the Novel Proteasome Inhibitor NPI-0052 (this compound) in a Human Plasmacytoma Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Marizomib and Compensatory Proteasome Hyperactivation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Marizomib, particularly in the context of overcoming compensatory hyperactivation of the proteasome.
Frequently Asked Questions (FAQs)
Q1: What is compensatory proteasome hyperactivation and why is it a concern?
A1: Compensatory proteasome hyperactivation is a resistance mechanism observed in response to proteasome inhibitors (PIs) that primarily target the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2] When the CT-L subunit (β5) is inhibited, cancer cells can compensate by increasing the activity of the caspase-like (C-L) and trypsin-like (T-L) subunits.[1][2] This continued degradation of proteins can lead to resistance to monospecific PIs.[1]
Q2: How does this compound overcome this compensatory hyperactivation?
A2: this compound is a pan-proteasome inhibitor that irreversibly binds to and inhibits all three catalytic subunits of the 20S proteasome: the chymotrypsin-like (β5), caspase-like (β1), and trypsin-like (β2) subunits.[1][3][4] This broad-spectrum and irreversible inhibition prevents the compensatory hyperactivation of the C-L and T-L subunits that can occur with other PIs.[1][2] Continued administration of this compound leads to robust inhibition of all three subunits.[1][2]
Q3: What makes this compound a good candidate for brain tumor studies?
A3: A key feature of this compound is its ability to cross the blood-brain barrier, which is a significant hurdle for many other proteasome inhibitors.[3][5] This property makes it a promising agent for treating central nervous system (CNS) malignancies like glioblastoma.[3][5]
Q4: What are the known downstream effects of this compound-induced proteasome inhibition?
A4: By inhibiting the proteasome, this compound leads to the accumulation of ubiquitinated proteins, which disrupts cellular processes and can induce apoptosis (programmed cell death).[6] This can trigger a cellular stress response, including the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[4][7] In some cancer cells, this compound-induced apoptosis is primarily mediated through the caspase-8 pathway.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent proteasome inhibition observed in cell lysates. | Cell lysis buffer contains proteasome inhibitors or interfering substances. | Ensure lysis buffer is free of protease inhibitors that might affect the assay. Use a buffer composition known to be compatible with proteasome activity assays.[9] |
| Cell lysates were not processed correctly. | Snap freeze cell or tissue samples in liquid nitrogen immediately after extraction and store at -80°C. Thaw on ice just before use to maintain sample stability.[9] | |
| Incorrect microplate type used for fluorometric assay. | The type of microplate can significantly affect measured proteasome activity. Use black, opaque-walled microplates for fluorometric assays to minimize background fluorescence and well-to-well crosstalk.[10] | |
| Variability in cell viability assay results after this compound treatment. | Inconsistent drug concentration or treatment duration. | Ensure accurate and consistent dosing and treatment times across all experimental replicates. |
| Cell line contamination or genetic drift. | Regularly perform cell line authentication and mycoplasma testing. | |
| Issues with the viability assay itself. | Confirm that the chosen viability assay (e.g., MTT, alamarBlue) is suitable for your cell line and experimental conditions. Run appropriate controls. | |
| Failure to observe expected downstream signaling pathway activation (e.g., apoptosis, ER stress). | Suboptimal this compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. IC50 values can vary between cell lines.[11] |
| Timing of sample collection is not optimal for detecting the desired effect. | Conduct a time-course experiment to identify the peak activation time for the signaling pathway of interest. | |
| Protein degradation or modification during sample processing. | Use appropriate inhibitors of other proteases and phosphatases in your lysis buffer to preserve the integrity of your target proteins. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (nM) | Assay | Reference |
| U-251 | ~52 | Cell Viability | [11] |
| D-54 | ~20 | Cell Viability | [11] |
| High-grade GSCs | 9.32 - 51.06 | Cell Viability | [11] |
Table 2: this compound-Mediated Inhibition of Proteasome Subunit Activity
| Subunit | Maximum Inhibition in Patients | Reference |
| Chymotrypsin-like (CT-L) | 100% | [1][2] |
| Trypsin-like (T-L) | up to 80% | [1][2] |
| Caspase-like (C-L) | up to 50% | [1][2] |
Experimental Protocols
Protocol 1: Proteasome Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and common laboratory practices.[9][12]
Materials:
-
Cell or tissue lysate
-
Proteasome Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Proteasome inhibitor (e.g., MG-132) for control wells
-
Black 96-well microplate[10]
-
Fluorometric microplate reader
Procedure:
-
Prepare cell or tissue lysates on ice. Avoid using protease inhibitors in the lysis buffer.[9]
-
Determine the protein concentration of the lysates.
-
In a black 96-well plate, add your samples (e.g., 20-80 µg of protein) to appropriate wells.
-
For each sample, prepare a parallel well containing a specific proteasome inhibitor (e.g., MG-132) to measure non-proteasomal activity.
-
Add the fluorogenic proteasome substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate proteasome activity by subtracting the fluorescence of the inhibitor-treated wells from the total fluorescence.
Protocol 2: Western Blot for Nrf1 Activation
This protocol outlines the detection of Nrf1, a key transcription factor in the proteasome recovery pathway.
Materials:
-
Cell lysates treated with this compound
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Nrf1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare whole-cell lysates from cells treated with this compound at various concentrations and time points.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Note that proteasome inhibition can lead to the accumulation of a processed form of Nrf1.[13]
Visualizations
Caption: Compensatory hyperactivation in response to standard PIs.
Caption: this compound's pan-inhibitory mechanism of action.
References
- 1. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound alone or in combination with bevacizumab in patients with recurrent glioblastoma: Phase I/II clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. BET Inhibitors Synergize with Carfilzomib to Induce Cell Death in Cancer Cells via Impairing Nrf1 Transcriptional Activity and Exacerbating the Unfolded Protein Response [mdpi.com]
- 8. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proteasome-mediated processing of Nrf1 is essential for the coordinate induction of all proteasome subunits and p97 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Marizomib-Induced Reactive Oxygen Species (ROS) with N-acetyl Cysteine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Marizomib and N-acetyl cysteine (NAC). The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce reactive oxygen species (ROS)?
This compound is a second-generation, irreversible proteasome inhibitor.[1] It broadly inhibits the 20S proteasome's chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities.[1][2] This inhibition leads to an accumulation of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis (programmed cell death) in cancer cells.[3][4] The disruption of cellular homeostasis and mitochondrial function by this compound results in the generation of reactive oxygen species (ROS), which is a key mechanism of its anti-cancer activity.[1][5][6]
Q2: How does N-acetyl cysteine (NAC) counteract this compound-induced ROS?
N-acetyl cysteine is a precursor to the amino acid L-cysteine, which is required for the synthesis of glutathione (GSH), a major intracellular antioxidant.[7] NAC functions as a ROS scavenger, directly neutralizing free radicals and replenishing intracellular GSH levels.[4][8] By increasing the cell's antioxidant capacity, NAC can effectively quench the ROS generated by this compound treatment, thereby mitigating oxidative stress and inhibiting ROS-dependent apoptosis.[5][9]
Q3: Can NAC interfere with the anti-cancer efficacy of this compound?
Yes, by scavenging ROS, NAC can rescue cancer cells from this compound-induced apoptosis.[5][9] ROS generation is a significant contributor to this compound's cytotoxic effects.[5][6] Therefore, the addition of NAC can antagonize the therapeutic efficacy of this compound in experimental settings.
Q4: What are the common side effects of this compound and NAC observed in clinical settings?
In clinical trials, common this compound-related adverse events include fatigue, nausea, diarrhea, vomiting, infusion site pain, dizziness, and headache.[10][11][12] NAC is generally well-tolerated, but oral administration can cause nausea, vomiting, diarrhea, and dry mouth.[3][13][14] When inhaled, it may cause swelling in the mouth, runny nose, and chest tightness.[3]
Troubleshooting Guide
Issue 1: Inconsistent or no detectable increase in ROS levels after this compound treatment.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that induces a measurable increase in ROS in your specific cell line. The effective concentration can vary between cell types.[9]
-
-
Possible Cause 2: Incorrect timing of ROS measurement.
-
Solution: Conduct a time-course experiment to identify the peak of ROS production. ROS generation can be a dynamic process, and measuring at a single, arbitrary time point might miss the peak.
-
-
Possible Cause 3: Issues with the ROS detection reagent (e.g., DCFH-DA).
-
Solution: Ensure the reagent is fresh and has been stored correctly, protected from light. Prepare the working solution immediately before use. Run appropriate positive controls (e.g., hydrogen peroxide) to validate the assay's functionality. Be aware that some compounds can directly interact with the dye, so a cell-free control is recommended.[13][15]
-
-
Possible Cause 4: Cell density.
-
Solution: Cell seeding density can influence the results of ROS assays. Ensure consistent cell numbers across all wells and experiments.[13]
-
Issue 2: N-acetyl cysteine (NAC) is not rescuing cells from this compound-induced death.
-
Possible Cause 1: Insufficient concentration or instability of NAC.
-
Solution: NAC can be unstable in solution over time.[14] Prepare fresh NAC solutions for each experiment. It may be necessary to replenish NAC in the culture medium for long-term experiments (e.g., every 24 hours).[14] Perform a dose-response experiment to find the optimal concentration of NAC for your cell line and experimental conditions.
-
-
Possible Cause 2: this compound is inducing cell death through ROS-independent pathways.
-
Possible Cause 3: High levels of this compound-induced cytotoxicity.
-
Solution: At very high concentrations, the level of cellular damage induced by this compound may be too severe for NAC to overcome. Consider using a lower concentration of this compound in your rescue experiments.
-
Issue 3: High background fluorescence in the ROS assay.
-
Possible Cause 1: Autofluorescence of cells or compounds.
-
Solution: Include a control of unstained cells to measure background autofluorescence. If the compounds themselves are fluorescent, measure their fluorescence in a cell-free system.
-
-
Possible Cause 2: Oxidation of the fluorescent dye by light or air.
-
Solution: Protect the dye and stained cells from light as much as possible. Prepare the dye solution fresh and do not store it for extended periods.[7]
-
-
Possible Cause 3: Presence of serum in the incubation medium.
-
Solution: Serum components can sometimes interfere with ROS assays.[15] Consider performing the final incubation step in a serum-free medium or buffer.
-
Quantitative Data Summary
Table 1: Effect of this compound and NAC on ROS Production and Cell Viability in D-54 Glioma Cells.
| Treatment | ROS-Positive Cells (%) | Relative Fluorescence Units (RFU) | Cell Survival (%) | Caspase-3 Activation (Fold Change) |
| Control | 28.07 | 28,000 | 100 | 1.0 |
| This compound (60 nM) | 50.75 | 40,000 | ~40 | ~1.8 |
| This compound (60 nM) + NAC (10 mM) | Not specified (blocked) | ~28,000 | ~95 | ~1.0 |
Data extracted from a study on D-54 glioma cells treated for 12 hours (for ROS) or with NAC pretreatment for 1 hour followed by this compound for the indicated time.[5][9][16]
Experimental Protocols
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is adapted for adherent cells in a 24-well plate format.
Materials:
-
Cells of interest
-
24-well plates
-
DCFH-DA (stock solution in DMSO, store at -20°C, protected from light)
-
Serum-free cell culture medium (pre-warmed to 37°C)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed 2 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.
-
The next day, treat the cells with this compound at the desired concentrations for the appropriate duration. Include an untreated control. For NAC rescue experiments, pre-incubate cells with NAC for 1 hour before adding this compound.
-
Prepare a fresh 10 µM DCFH-DA working solution by diluting the stock solution in pre-warmed, serum-free medium immediately before use.
-
Remove the treatment medium and wash the cells once with serum-free medium.
-
Add 500 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[7]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.[7]
-
Add 500 µL of PBS to each well.[7]
-
Immediately acquire images using a fluorescence microscope with a GFP/FITC filter set or measure fluorescence intensity using a plate reader at an excitation of ~485 nm and emission of ~535 nm.[7][8]
Cell Viability Assessment using MTT Assay
This protocol is for assessing cell viability in a 96-well plate format.
Materials:
-
Cells of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with various concentrations of this compound, with or without NAC pre-treatment. Include appropriate controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.[17]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570-590 nm using a microplate reader.[2]
Western Blot for Apoptosis Markers (Cleaved Caspase-3 and PARP)
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, harvest the cells and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The appearance of the 89 kDa PARP fragment and the 17/19 kDa cleaved caspase-3 fragments indicates apoptosis.[5][18][19]
Visualizations
References
- 1. Induction of cell death by the novel proteasome inhibitor this compound in glioblastoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. mdpi.com [mdpi.com]
- 4. The Proteasome Inhibitor this compound Evokes Endoplasmic Reticulum Stress and Promotes Apoptosis in Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. This compound activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific and prolonged proteasome inhibition dictates apoptosis induction by this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound sensitizes primary glioma cells to apoptosis induced by a latest-generation TRAIL receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Cell Line-Specific Responses to Long-Term Marizomib Exposure
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the proteasome inhibitor, Marizomib. The information is tailored to address specific issues that may arise during long-term exposure of cell lines to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Salinosporamide A) is a potent, irreversible proteasome inhibitor.[1] It covalently binds to the active site threonine residues of the 20S proteasome core particle, inhibiting all three of its catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[1] This comprehensive inhibition leads to the accumulation of ubiquitinated proteins, inducing cell cycle arrest and apoptosis in cancer cells.[2] Unlike some other proteasome inhibitors, this compound can cross the blood-brain barrier, making it a candidate for treating brain malignancies like glioblastoma.[3]
Q2: How do I determine the optimal concentration of this compound for my long-term experiments?
The optimal concentration of this compound is highly cell line-specific. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line over the intended duration of your experiment. This is typically done using a cell viability assay, such as the MTT or MTS assay. For long-term studies, it is advisable to use a concentration at or below the IC50 to minimize immediate cytotoxicity and allow for the development of adaptive responses.
Q3: What are the known signaling pathways affected by long-term this compound exposure?
Long-term exposure to this compound can induce several signaling pathways, primarily leading to apoptosis and cell cycle arrest. Key affected pathways include:
-
Apoptosis Induction: this compound triggers caspase-dependent apoptosis, evidenced by the cleavage of caspase-3 and PARP.[4][5][6]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins due to proteasome inhibition leads to ER stress and the unfolded protein response (UPR).[7][8][9]
-
NF-κB Pathway Inhibition: this compound can inhibit the NF-κB signaling pathway, which is crucial for the survival of many cancer cells.[1][10][11][12][13]
Q4: Can cell lines develop resistance to long-term this compound treatment?
Yes, acquired resistance to this compound can develop over time.[1][14] Potential mechanisms of resistance include:
-
Mutations in the proteasome subunits that prevent this compound binding.
-
Upregulation of proteasome subunit expression.
-
Activation of pro-survival signaling pathways that counteract the effects of proteasome inhibition.[1]
Troubleshooting Guides
Cell Viability Assays (MTT/MTS)
Q: My cell viability results are inconsistent in my long-term this compound exposure experiment. What could be the cause?
A: Inconsistent results in long-term viability assays can stem from several factors:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before seeding to avoid clumps and ensure uniform cell numbers across wells.
-
Edge effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outer wells for experimental samples.
-
Drug stability: this compound in solution may degrade over time. Prepare fresh drug dilutions for each media change.
-
Contamination: Long-term cultures are more susceptible to microbial contamination, which can affect cell viability. Regularly check for signs of contamination.[15]
-
Cellular adaptation: Over time, cells may adapt to the drug, leading to changes in proliferation rates. Monitor cell morphology and growth rates regularly.
Proteasome Activity Assays
Q: I am not observing the expected level of proteasome inhibition after this compound treatment. What should I check?
A: Several factors can influence the outcome of a proteasome activity assay:
-
Cell lysis: Incomplete cell lysis will result in an underestimation of proteasome activity. Ensure you are using an appropriate lysis buffer and protocol for your cell line.
-
Substrate concentration: The concentration of the fluorogenic substrate should not be a limiting factor. Titrate the substrate to determine the optimal concentration for your assay.
-
Assay timing: this compound's inhibition is irreversible. However, the cellular recovery of proteasome activity depends on the synthesis of new proteasomes. Ensure you are measuring activity at an appropriate time point post-treatment.
-
Lysate concentration: The amount of protein in your cell lysate should be within the linear range of the assay. Perform a protein concentration determination (e.g., BCA assay) and normalize your samples.
Western Blotting for Apoptosis Markers
Q: I am having trouble detecting cleaved caspase-3 or cleaved PARP in my Western blots after long-term this compound treatment. What are some potential reasons?
A: Difficulty in detecting apoptosis markers can be due to several reasons:
-
Timing of harvest: The peak of apoptosis may occur at a specific time point after treatment. A time-course experiment is recommended to identify the optimal harvest time.
-
Low levels of apoptosis: The concentration of this compound used may be inducing senescence or cell cycle arrest rather than widespread apoptosis.[16] Consider using a higher concentration or a positive control for apoptosis.
-
Antibody quality: Ensure your primary antibodies are validated for detecting the cleaved forms of caspase-3 and PARP.
-
Sample handling: Both floating and adherent cells should be collected to ensure you are not losing the apoptotic cell population.[3] Protein degradation can occur if samples are not handled properly; keep samples on ice and use protease inhibitors in your lysis buffer.
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |
| U-251 | Glioblastoma | ~52 | Not Specified | [17] |
| D-54 | Glioblastoma | ~20 | Not Specified | [17] |
| Jurkat | Acute Lymphoblastic Leukemia | 25 | 24 hours | [18] |
| LN18 | Glioblastoma | Not Specified | Not Specified | [19] |
| LN229 | Glioblastoma | 5-1000 (dose-dependent reduction in viability) | 24 and 48 hours | [4] |
| U118 | Glioblastoma | 5-1000 (dose-dependent reduction in viability) | 24 and 48 hours | [4] |
| G361 | Melanoma | 2.5-6.5 | 48 hours | [16] |
| A375 | Melanoma | 10-20 | 48 hours | [16] |
Table 2: Proteasome Inhibition by this compound
| Cell Line | Proteasome Subunit(s) Inhibited | Inhibition Level | Treatment Conditions | Reference |
| U-251 and D-54 | Chymotrypsin-like (CT-L) | ~85% | Not Specified | [17] |
| Jurkat | Chymotrypsin-like (CT-L) | >95% | 100 nM for 1 hour | [18] |
| Jurkat | Caspase-like (C-L) | ~88% (sustained) | 100 nM for 1 hour | [18] |
Detailed Experimental Protocols
Cell Viability (MTT) Assay for Long-Term this compound Exposure
This protocol is adapted from standard MTT assay procedures.[20][21][22]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Long-Term Incubation: Incubate the plates for the desired long-term duration (e.g., 72 hours, 1 week), changing the media with freshly prepared this compound every 2-3 days.
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Proteasome Activity Assay
This protocol is a general guideline based on commercially available kits.[23][24]
Materials:
-
Cell line of interest treated with this compound
-
Lysis buffer (e.g., 50 mM HEPES, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, pH 7.5)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Assay Setup: In a 96-well black plate, add a standardized amount of protein lysate to each well. Include a blank (lysis buffer only) and a positive control.
-
Substrate Addition: Add the fluorogenic proteasome substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity kinetically over time (e.g., every 5 minutes for 1 hour) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve) for each sample. Normalize the activity to the protein concentration and express it as a percentage of the vehicle control.
Western Blot for Cleaved PARP and Caspase-3
This protocol provides a standard procedure for detecting apoptosis markers.[5][6][25][26][27]
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of cleaved PARP and cleaved caspase-3 to the loading control.
Signaling Pathway and Workflow Diagrams
Caption: this compound-induced apoptotic signaling pathway.
Caption: General experimental workflow for studying long-term this compound effects.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Proteasome Inhibitor this compound Evokes Endoplasmic Reticulum Stress and Promotes Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Proteasome Inhibitor this compound Evokes Endoplasmic Reticulum Stress and Promotes Apoptosis in Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endoplasmic-reticulum stress pathway-associated mechanisms of action of proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteasome Inhibitors Interrupt the Activation of Non-Canonical NF-κB Signaling Pathway and Induce Cell Apoptosis in Cytarabine-Resistant HL60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. oaepublish.com [oaepublish.com]
- 15. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. graphviz.org [graphviz.org]
- 18. Specific and prolonged proteasome inhibition dictates apoptosis induction by this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchhub.com [researchhub.com]
- 22. researchgate.net [researchgate.net]
- 23. resources.novusbio.com [resources.novusbio.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Marizomib in primary cell cultures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Marizomib in primary cell cultures, with a specific focus on identifying and addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a second-generation, irreversible proteasome inhibitor. It covalently binds to the N-terminal threonine residue in the active sites of the 20S proteasome core particle.[1] Unlike many other proteasome inhibitors, this compound potently inhibits all three catalytic activities of the proteasome: chymotrypsin-like (CT-L or β5), trypsin-like (T-L or β2), and caspase-like (C-L or β1).[2][3] This broad-spectrum, irreversible inhibition leads to the accumulation of ubiquitinated proteins, inducing proteotoxic stress, endoplasmic reticulum (ER) stress, and ultimately, apoptosis in susceptible cells.[2][4]
Q2: How does this compound differ from other proteasome inhibitors like Bortezomib or Carfilzomib?
The key differences lie in their reversibility and subunit specificity.
-
Bortezomib is a reversible inhibitor with primary activity against the chymotrypsin-like (β5) subunit.[2] Its reversible nature means proteasome activity can recover more quickly.[5]
-
Carfilzomib is an irreversible inhibitor, but it is also highly specific for the β5 subunit.[2][6]
-
This compound is unique in that it is an irreversible inhibitor of all three proteolytic subunits (β5, β2, and β1).[3][7] This pan-inhibitory profile can overcome mechanisms of resistance where cancer cells compensate for β5 inhibition by upregulating the activity of the other subunits.[7]
Q3: What are the known or potential off-target effects of this compound?
While this compound shows high specificity for the proteasome, observed effects may not be solely due to the inhibition of protein degradation. These can be considered downstream consequences or potential off-target effects that are critical to understand in an experimental context.
-
Inhibition of Oxidative Phosphorylation (OXPHOS): In triple-negative breast cancer (TNBC) models, this compound has been shown to be a dual inhibitor of both the proteasome and mitochondrial OXPHOS.[8] This can lead to a metabolic shift towards glycolysis.
-
Induction of Endoplasmic Reticulum (ER) Stress: A common consequence of potent proteasome inhibition is the accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR) and ER stress-mediated apoptosis.[2]
-
Reactive Oxygen Species (ROS) Generation: this compound-induced apoptosis has been linked to the generation of ROS in leukemia cells.[1]
-
Activation of Specific Apoptotic Pathways: this compound can differentially activate apoptotic signaling compared to other proteasome inhibitors. For instance, it has a strong dependence on the FADD-caspase-8 signaling pathway.[1][5]
Q4: Why are my primary cells more sensitive to this compound than cancer cell lines?
Primary cells often have a lower proliferative rate and different metabolic profile compared to rapidly dividing cancer cell lines.[5] Cancer cells exhibit an increased rate of protein synthesis and degradation, making them particularly dependent on proteasome function and thus more sensitive to its inhibition.[5] However, certain primary cells, such as neural stem cells, can also be sensitive.[9] It is crucial to perform a dose-response analysis to determine the optimal concentration for each primary cell type.
Troubleshooting Guide
Problem: Excessive or unexpected cytotoxicity in primary cell cultures.
| Possible Cause | Recommended Solution |
| Concentration Too High | Primary cells are often more sensitive than immortalized cancer lines. Perform a dose-response curve starting from a low nanomolar range (e.g., 1-100 nM) to determine the IC50 for your specific cell type.[4][9] |
| Prolonged Exposure Time | As an irreversible inhibitor, this compound's effects are sustained.[5] Consider reducing the incubation time (e.g., 12, 24, 48 hours) to find a window that achieves the desired effect without excessive cell death. |
| Off-Target Effects | The observed cytotoxicity may be due to effects beyond general proteasome inhibition, such as severe ER stress or mitochondrial dysfunction.[2][8] Co-treat with an antioxidant if ROS is suspected or analyze markers for ER stress (see protocols below). |
| Cell Culture Conditions | Primary cell health is paramount. Ensure optimal media, serum, and growth factor conditions. Stress from suboptimal culture can synergize with this compound to increase cell death. |
Problem: Inconsistent results or lack of an expected biological effect.
| Possible Cause | Recommended Solution |
| Insufficient Target Engagement | The concentration may be too low to adequately inhibit proteasome activity in your cell type. Confirm target engagement directly by performing a proteasome activity assay on cell lysates treated with this compound.[4] |
| Drug Inactivity | Improper storage can lead to degradation. Aliquot this compound upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Cellular Resistance Mechanisms | Some cells may have inherent resistance. This can involve upregulation of proteasome subunit expression or activation of cell survival pathways (e.g., NF-κB, PI3K/Akt).[5] Analyze key survival pathways via Western blot. |
| Compensatory Hyperactivation | While this compound inhibits all three subunits, the relative inhibition can vary.[7] In some cases, residual activity of one subunit might be sufficient for cell survival. Measure the activity of all three proteasome subunits. |
Problem: Observed phenotype does not align with known effects of proteasome inhibition.
| Possible Cause | Recommended Solution |
| Metabolic Reprogramming | This compound can inhibit OXPHOS, forcing a switch to glycolysis.[8] Measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to assess metabolic changes. |
| Activation of a Specific Signaling Pathway | The phenotype may be a downstream consequence of stabilizing a specific protein or set of proteins. Use proteomics to identify proteins that accumulate post-treatment. Validate findings with Western blotting or specific pathway inhibitors. |
| Confounding Off-Target Effect | To distinguish between a general proteasome inhibition effect and a this compound-specific off-target effect, include another proteasome inhibitor with a different structure (e.g., Bortezomib) in your experiment as a control. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line / Type | Cancer Type | IC50 Value | Reference |
| U-251 | Glioblastoma | ~52 nM | [4] |
| D-54 | Glioblastoma | ~20 nM | [4] |
| High-Grade GSCs (primary) | Glioblastoma | 9.32 - 51.06 nM | [9] |
| TNBC Cell Lines | Triple-Negative Breast Cancer | < 150 nM | [10] |
| Non-TNBC Cell Lines | Breast Cancer (Non-TNBC) | > 1 µM | [10] |
| Non-Malignant Mammary Epithelial | Normal Breast | > 1 µM | [10] |
Note: IC50 values can vary significantly based on experimental conditions, such as treatment duration and the specific viability assay used.
Experimental Protocols & Visualizations
Key Experimental Workflows
A critical first step in troubleshooting is to confirm that the drug is engaging its primary target within the cell. The following workflow helps dissect on-target from potential off-target effects.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
This compound's Core Mechanism and Downstream Effects
This compound's inhibition of the proteasome prevents the degradation of numerous cellular proteins, leading to several critical downstream events that contribute to its anti-cancer activity.
Caption: Downstream signaling pathways affected by this compound's pan-proteasome inhibition.
Protocol 1: Proteasome Activity Assay (Fluorometric)
This protocol measures the chymotrypsin-like (CT-L) activity of the proteasome in cell lysates, which is the most prominent activity. Similar protocols exist for T-L and C-L activities using different substrates.
Materials:
-
Primary cells cultured in appropriate plates.
-
This compound (and vehicle control, e.g., DMSO).
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 5 mM MgCl2, 1 mM DTT.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.5 mM EDTA.
-
CT-L Substrate: Suc-LLVY-AMC (20 mM stock in DMSO).
-
Fluorometer (380 nm excitation / 460 nm emission).
-
96-well black, clear-bottom plates.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of this compound for the chosen duration (e.g., 2-4 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells twice with cold PBS. Add 100 µL of cold Lysis Buffer to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Assay Setup: In a 96-well black plate, add 20-50 µg of protein lysate to each well. Add Assay Buffer to bring the total volume to 98 µL.
-
Reaction Initiation: Add 2 µL of Suc-LLVY-AMC substrate to each well for a final concentration of 200 µM.
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure fluorescence intensity every 5 minutes for 60 minutes.
-
Data Analysis: Calculate the rate of AMC release (slope of the linear portion of the curve). Normalize the activity of treated samples to the vehicle control to determine the percent inhibition.
Protocol 2: Western Blot for ER Stress and Apoptosis Markers
This protocol allows for the qualitative assessment of key proteins that accumulate or are cleaved following this compound treatment.
Materials:
-
Treated cell lysates (prepared as above, but in RIPA buffer with protease/phosphatase inhibitors).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies: Anti-cleaved Caspase-3, Anti-PARP, Anti-CHOP (GADD153), Anti-GRP78 (BiP), Anti-p27, Anti-Actin or Anti-Tubulin (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
Procedure:
-
Protein Quantification: Normalize protein concentration for all samples.
-
SDS-PAGE: Load 20-30 µg of protein per lane and run the gel until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the band intensity of your target proteins relative to the loading control. Look for an increase in cleaved (active) forms of caspases and PARP, and increased expression of CHOP and GRP78 in treated samples.
References
- 1. Specific and prolonged proteasome inhibition dictates apoptosis induction by this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses triple-negative breast cancer via proteasome and oxidative phosphorylation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating Marizomib-related neurotoxicity in animal models.
Troubleshooting Guides and FAQs
General Questions
Q1: What are the common neurological adverse events observed with this compound in animal models?
A1: this compound is a proteasome inhibitor that can cross the blood-brain barrier.[1][2][3][4][5][6][7][8][9] In animal models, particularly rodents and non-human primates, this compound administration has been associated with a range of central nervous system (CNS) and peripheral nervous system toxicities. Common CNS effects include ataxia, cognitive impairment, and behavioral changes.[1][2] At the cellular level, this can manifest as a loss of dendritic spines, increased apoptosis in neurons, and alterations in neurotransmitter levels.[1][2] While less emphasized in the initial studies compared to its CNS effects, peripheral neuropathy is a known side effect of proteasome inhibitors and should be monitored.[10][11][12][13][14]
Q2: What is the primary mechanism of this compound-induced neurotoxicity?
A2: The neurotoxicity of this compound is intrinsically linked to its mechanism of action: the irreversible inhibition of the proteasome.[1][2][10] This leads to the disruption of protein homeostasis in neuronal cells, causing an accumulation of misfolded proteins and subsequent cellular stress. A key pathway implicated in this process is the generation of reactive oxygen species (ROS), which can trigger apoptotic cell death in neurons.[5][15]
Troubleshooting Experimental Issues
Q3: My animals are showing severe ataxia and weight loss shortly after this compound administration. What could be the cause and how can I address it?
A3: Severe ataxia and rapid weight loss are indicative of significant neurotoxicity and potential systemic toxicity. Several factors could be at play:
-
Dose: The dose of this compound may be too high for the specific animal strain or model. It's crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your model.[5][16]
-
Route and Frequency of Administration: Intravenous administration can lead to a rapid peak in drug concentration, potentially exacerbating neurotoxic effects. The frequency of dosing also plays a critical role.
-
Animal Strain and Health Status: Different rodent strains can have varying sensitivities to neurotoxins.[17] Ensure that the animals are healthy and free from underlying conditions that could increase their susceptibility.
Troubleshooting Steps:
-
Review Dosing Regimen: Compare your current dosing with published studies. Consider reducing the dose or the frequency of administration.
-
Monitor Animal Health Closely: Implement a robust animal monitoring plan that includes daily weight checks, behavioral assessments, and a clear endpoint for euthanasia if severe toxicity is observed.
-
Consider a Different Strain: If toxicity persists at therapeutically relevant doses, you may need to consider using a different, potentially more robust, animal strain.
Q4: I am not observing any significant neurobehavioral changes in my animal model, even at what I believe to be a therapeutic dose. What should I check?
A4: A lack of observable neurobehavioral changes could be due to several factors:
-
Insufficient Dose: The dose may be too low to induce measurable neurotoxicity.
-
Insensitive Behavioral Assays: The behavioral tests you are using may not be sensitive enough to detect the specific type of neurotoxicity induced by this compound.
-
Timing of Assessment: The neurotoxic effects may have a delayed onset, and you may be assessing the animals too early.
Troubleshooting Steps:
-
Confirm Drug Activity: Ensure that the this compound you are using is active and that your formulation and administration are correct. You can measure proteasome inhibition in peripheral blood mononuclear cells (PBMCs) or tissue samples to confirm target engagement.[10]
-
Use a Battery of Behavioral Tests: Employ a range of behavioral assays to assess different aspects of neurological function, including motor coordination (e.g., rotarod test), sensory function (e.g., von Frey test for mechanical allodynia), and cognitive function (e.g., Morris water maze).[17][18][19][20][21]
-
Optimize the Timing of Assessments: Conduct behavioral assessments at multiple time points following this compound administration to capture both acute and delayed neurotoxic effects.
Mitigation Strategies
Q5: What are some potential strategies to mitigate this compound-related neurotoxicity in my animal experiments?
A5: Based on the known mechanisms of this compound neurotoxicity, several mitigation strategies can be explored:
-
Antioxidant Co-administration: Since reactive oxygen species (ROS) generation is implicated in this compound-induced apoptosis, co-administration of an antioxidant may be protective.[5][15] N-acetyl cysteine (NAC) has been shown to block this compound-induced ROS production and apoptosis in glioma cells in vitro.[5][15]
-
Mitochondrial Protective Agents: For neurotoxicity related to peripheral neuropathy, agents that protect mitochondrial function could be beneficial. Acetyl-L-carnitine has shown promise in preventing mitochondrial dysfunction and pain in animal models of bortezomib-induced neuropathy.[22]
Q6: I want to test a potential neuroprotective agent alongside this compound. How should I design my experiment?
A6: A well-designed experiment to test a neuroprotective agent should include the following groups:
-
Vehicle Control: To establish baseline measurements.
-
This compound Only: To induce and characterize the neurotoxic phenotype.
-
Neuroprotective Agent Only: To ensure the agent itself does not have any confounding effects.
-
This compound + Neuroprotective Agent: To assess the efficacy of the mitigation strategy.
It is also crucial to consider the timing of administration. The neuroprotective agent could be given before, during, or after this compound administration, depending on its proposed mechanism of action.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Glioma Cell Lines
| Cell Line | IC50 (nM) |
| U-251 | ~52 |
| D-54 | ~20 |
Data extracted from a study on the in-vitro antitumor activity of this compound.[5][15]
Table 2: this compound-Induced Changes in Neurotransmitter Levels in Rat Brain
| Brain Region | Neurotransmitter/Metabolite | Change | Time Point |
| Prefrontal Cortex | Homovanillic acid | 50% reduction | 2 hours post-administration |
| Prefrontal Cortex | 3,4-dihydroxyphenylacetic acid | 50% reduction | 2 hours post-administration |
| Prefrontal Cortex | Serotonin | 50% reduction | 2 hours post-administration |
| Cerebellum | Dopamine | 2-fold increase | 2 hours post-administration |
| Cerebellum | 3,4-dihydroxyphenylacetic acid | 2-fold increase | 2 hours post-administration |
Data from a study in Swiss Webster rats receiving a single 0.3 mg/kg IV dose of this compound.[1][2]
Experimental Protocols
Protocol 1: Assessment of Chemotherapy-Induced Peripheral Neuropathy (CIPN) in Rodents
This protocol provides a general framework for assessing CIPN. Specific parameters should be optimized for your experimental setup.
-
Animal Model: Wistar rats or C57BL/6 mice are commonly used.[17][18][19] Age and sex can influence neuropathy development.[17]
-
Drug Administration: this compound is administered intravenously. The dose and schedule should be based on prior dose-finding studies to induce a consistent but sub-lethal neurotoxic phenotype.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. A decrease in the paw withdrawal threshold indicates hypersensitivity.
-
Thermal Hyperalgesia: Can be measured using a hot plate or radiant heat source. A reduced latency to withdrawal is indicative of hyperalgesia.
-
Motor Coordination: The rotarod test is commonly used to assess motor deficits. A decrease in the time spent on the rotating rod indicates impaired coordination.
-
-
Electrophysiological Assessment:
-
Nerve Conduction Velocity (NCV): Sensory and motor NCV can be measured in the tail or sciatic nerve to assess nerve function. A reduction in NCV is a hallmark of peripheral neuropathy.[23]
-
-
Histopathological Analysis:
-
At the end of the study, collect dorsal root ganglia (DRG), sciatic nerves, and spinal cord tissue.
-
Process tissues for histology and immunohistochemistry to assess for neuronal damage, demyelination, and axonal degeneration.[12]
-
Protocol 2: Evaluation of a Neuroprotective Agent Against this compound-Induced Neurotoxicity
-
Experimental Design: As outlined in Q6, include vehicle control, this compound only, neuroprotective agent only, and combination therapy groups.
-
Dosing and Administration:
-
Administer the neuroprotective agent at a predetermined dose and schedule relative to this compound administration (pre-treatment, co-treatment, or post-treatment).
-
The route of administration for the neuroprotective agent should be chosen based on its pharmacokinetic properties.
-
-
Outcome Measures:
-
Behavioral Assessments: Conduct the same battery of behavioral tests as in Protocol 1 at regular intervals throughout the study.
-
Biochemical Assays: At the end of the study, collect brain and/or DRG tissue to measure markers of oxidative stress (e.g., ROS levels, lipid peroxidation) and apoptosis (e.g., caspase-3 activity).
-
Histopathology: Perform histological analysis to quantify neuronal damage and assess for protective effects.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound alone or in combination with bevacizumab in patients with recurrent glioblastoma: Phase I/II clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome inhibition for glioblastoma: Lessons learned and new opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A novel therapeutic approach for the treatment of central nervous system myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bortezomib-induced peripheral neurotoxicity in human multiple myeloma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bortezomib-Induced Painful Peripheral Neuropathy: An Electrophysiological, Behavioral, Morphological and Mechanistic Study in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Animal models of chemotherapy‐induced peripheral neuropathy for hematological malignancies: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ET-16: this compound (NPI-0052) ACTIVITY AS A SINGLE AGENT IN MALIGNANT GLIOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy [ouci.dntb.gov.ua]
- 22. Mitotoxicity and bortezomib-induced chronic painful peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]
Optimizing Marizomib Infusion to Mitigate Injection Site Pain: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Marizomib infusion protocols to minimize injection site pain, a noted adverse event in clinical studies. The following information, including troubleshooting guides and frequently asked questions (FAQs), is derived from clinical trial data to assist in refining experimental procedures.
Troubleshooting Guide: Injection Site Pain During this compound Infusion
This guide addresses specific issues related to injection site pain that may be encountered during the administration of this compound.
| Issue | Potential Cause | Recommended Action |
| High incidence of injection or infusion site pain. | Rapid infusion rates may lead to local irritation and pain at the injection site. | Increase the infusion duration. Clinical data suggests that extending the infusion time from 1-10 minutes to 2 hours can reduce the incidence of injection site pain[1][2][3][4]. |
| Discomfort, soreness, or a burning sensation at the injection site. | This can be a sign of local irritation of the blood vessel by the infused medication[5]. | In addition to slowing the infusion rate, consider pre-infusion hydration with normal saline, as was done in some clinical trial protocols[1][3]. |
| Redness, swelling, or warmth at the infusion site. | These are common signs of infusion site reactions[5]. | If these symptoms are observed, it is crucial to monitor the patient closely. While not specifically detailed for this compound, general practice for infusion reactions may include stopping the infusion and applying localized therapies like warm or cold compresses after a certain period[5]. |
This compound Infusion Parameters and Injection Site Pain: A Data Summary
Quantitative data from the Phase I clinical trial of this compound (NPI-0052-102) highlights a correlation between the infusion schedule and the incidence of injection site pain[1][2][3][4].
| Dosing Schedule | Infusion Duration | Incidence of Infusion Site Pain | Incidence of Injection Site Pain | Primary Related Adverse Events (>25%) |
| Schedule A | 1-10 minutes | 28.6% | 23.8% | Fatigue, Nausea, Diarrhea, Infusion Site Pain |
| Schedule B | 1 minute to 2 hours | Not among the most common | Not among the most common | Fatigue |
Experimental Protocols
The following methodologies are based on the Phase I clinical trial NPI-0052-102 for this compound[1][3].
Schedule A Dosing Protocol
-
Regimen: this compound administered on days 1, 8, and 15 of a 4-week cycle.
-
Dosage: Ranging from 0.1 to 0.9 mg/m².
-
Infusion Time: Administered over 1 to 10 minutes.
Schedule B Dosing Protocol
-
Regimen: this compound administered on days 1, 4, 8, and 11 of a 3-week cycle.
-
Dosage: Ranging from 0.075 to 0.6 mg/m².
-
Infusion Time: Varied from 1 minute to 2 hours. Notably, infusions were lengthened to 2 hours for certain dose levels in an attempt to reduce overall toxicity[1][3].
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental design and the rationale behind optimizing infusion times, the following diagrams are provided.
Caption: Comparative workflow of this compound dosing schedules A and B.
Caption: Logical workflow for optimizing this compound infusion time.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommendation for reducing this compound-related injection site pain?
A1: Based on clinical trial data, the most effective strategy to reduce the incidence of injection site pain is to increase the infusion duration. A longer infusion time of up to 2 hours has been shown to be better tolerated compared to shorter infusions of 1-10 minutes[1][3].
Q2: Why does a longer infusion time potentially reduce injection site pain?
A2: While the exact mechanism for this compound-induced injection site pain is not fully elucidated, it is generally understood that rapid infusion of certain intravenous drugs can cause local irritation to the blood vessels[5]. By extending the infusion time, the concentration of the drug at the injection site at any given moment is reduced, which can lessen this irritation. The lengthening of the infusion time for this compound was initially implemented to ameliorate overall toxicity, including CNS toxicities, which are thought to be related to the maximum concentration of the drug at the end of the infusion[2].
Q3: Is there a recommended infusion rate for this compound?
A3: The Phase I clinical trial (NPI-0052-102) does not specify a universal infusion rate, but rather provides infusion durations for given doses. The recommended Phase II dose for Schedule B was 0.5 mg/m² administered over 2 hours[1][4]. Researchers should titrate the infusion rate based on the total volume to be administered over the desired duration.
Q4: Are there any other supportive care measures that can be taken?
A4: In the clinical trial, some patients received 350 mL of normal saline before the this compound infusion, which continued after the injection to complete a 1-L infusion[1][3]. This pre- and post-infusion hydration may help to dilute the drug and reduce venous irritation.
Q5: How does this compound's mechanism of action relate to injection site pain?
A5: this compound is an irreversible proteasome inhibitor that targets all three proteolytic activities of the proteasome. There is currently no direct evidence to suggest that this specific mechanism of action is responsible for the local injection site pain. The pain is more likely a result of the drug's formulation and the physical and chemical effects of its administration on the vascular endothelium.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I Clinical Trial of this compound (NPI-0052) in Patients with Advanced Malignancies Including Multiple Myeloma: Study NPI-0052-102 Final Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Investigating Acquired Resistance to Marizomib In Vitro
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating acquired resistance to Marizomib in vitro. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Salinosporamide A or NPI-0052) is a potent, second-generation proteasome inhibitor originally isolated from the marine actinomycete Salinospora tropica.[1][2] Its primary mechanism of action is the irreversible inhibition of the 20S proteasome core subunit.[1] Unlike first-generation inhibitors like bortezomib, this compound uniquely and irreversibly inhibits all three catalytic activities of the proteasome: the chymotrypsin-like (CT-L or β5), trypsin-like (T-L or β2), and caspase-like (C-L or β1) activities.[3][4] This broad and sustained inhibition leads to the accumulation of ubiquitinated, misfolded proteins, triggering a severe endoplasmic reticulum (ER) stress response and ultimately inducing programmed cell death (apoptosis) in cancer cells.[3][4]
Q2: Why is this compound being investigated for cancers like glioblastoma?
A2: this compound possesses the ability to cross the blood-brain barrier, a critical feature that many other proteasome inhibitors lack.[3][5] This characteristic makes it a promising candidate for treating brain cancers such as glioblastoma (GBM), as it can reach and act upon tumor cells within the central nervous system.[3][6]
Q3: What are the known or hypothesized mechanisms of acquired resistance to proteasome inhibitors like this compound?
A3: Acquired resistance to proteasome inhibitors is a significant clinical challenge and can arise from several molecular adaptations. While research specific to this compound is ongoing, mechanisms identified for proteasome inhibitors in general include:
-
Target Modification: Point mutations in the PSMB5 gene, which encodes the primary β5 catalytic subunit, can alter the drug-binding site, reducing the inhibitor's efficacy.[7][8]
-
Target Upregulation: Cancer cells can increase the expression and synthesis of proteasome subunits, effectively creating more targets than the drug can inhibit at a given concentration.[7][9]
-
Activation of Bypass Pathways: Cells may adapt by upregulating alternative protein degradation pathways, such as autophagy, to clear the accumulated protein aggregates and alleviate cellular stress.[10]
-
Signaling Pathway Alterations: Changes in pro-survival signaling pathways, such as the NF-κB, PI3K/Akt, or MAPK pathways, can counteract the pro-apoptotic signals induced by proteasome inhibition.[11][12]
-
Reduced Drug Accumulation: Although less common for this class of drugs, upregulation of drug efflux pumps could potentially reduce intracellular concentrations of the inhibitor.
Q4: Which cancer cell lines are suitable for developing this compound-resistant models?
A4: this compound has been evaluated in a wide range of preclinical models. Suitable cell lines for developing resistance models include, but are not limited to:
-
Multiple Myeloma (MM): RPMI 8226, U266, MM.1S
-
Triple-Negative Breast Cancer (TNBC): MDA-MB-231[13]
The choice of cell line should be based on the research question and the cancer type of interest. It is crucial to start with a parental cell line that shows initial sensitivity to this compound.
Part 2: Experimental Design and Protocols
Protocol 2.1: Generating this compound-Resistant Cell Lines
This protocol describes a standard method for developing acquired resistance through continuous, dose-escalating exposure.
Methodology:
-
Determine Parental IC50: First, establish the baseline sensitivity of the parental cell line. Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) with a range of this compound concentrations (e.g., 1 nM to 1000 nM) for 48-72 hours to determine the half-maximal inhibitory concentration (IC50).[14]
-
Initial Chronic Exposure: Begin culturing the parental cells in media containing this compound at a sub-lethal concentration, typically IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Dose Escalation: Once the cells resume a normal proliferation rate and morphology (typically after 2-3 passages), double the concentration of this compound in the culture medium.[15]
-
Iterative Selection: Repeat the dose escalation process. Cells that survive and proliferate at each stage are selected and expanded.[16] This process can take several months. If significant cell death (>50%) occurs at a new concentration, maintain the culture at the previous, lower concentration until the cells have adapted.[17]
-
Cryopreservation: At each successful concentration step, freeze down vials of cells. This is critical for creating backups in case a subsequent culture fails.[15][16]
-
Resistance Confirmation: Once cells are stably proliferating at a significantly higher concentration (e.g., 10-fold or more above the parental IC50), confirm the resistance phenotype. Perform a new IC50 determination on the resistant cell line and compare it to the parental line. The Resistance Index (RI) is calculated as (IC50 of Resistant Line) / (IC50 of Parental Line).[17]
-
Stability Check: To ensure the resistance phenotype is stable, culture the resistant cells in drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50.[14]
Workflow for Generating and Validating Resistant Cell Lines
Caption: Workflow for developing and validating this compound-resistant cell lines.
Protocol 2.2: Western Blot for Proteasome Subunit and Signaling Proteins
Methodology:
-
Sample Preparation: Culture parental and this compound-resistant (MRZ-R) cells to ~80% confluency. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider:
-
Proteasome Subunits: Anti-PSMB5, Anti-PSMB6, Anti-PSMB7.
-
Stress/Apoptosis Markers: Anti-p27, Anti-PARP, Anti-Caspase-3, Anti-CHOP.
-
Signaling Pathways: Anti-phospho-Akt, Anti-Akt, Anti-phospho-ERK, Anti-ERK, Anti-IκBα.
-
Loading Control: Anti-β-Actin, Anti-GAPDH.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control.
Part 3: Data Presentation
Quantitative data should be presented clearly to allow for straightforward comparison between sensitive and resistant models.
Table 1: Comparative IC50 Values for this compound
| Cell Line | Parental IC50 (nM) | This compound-Resistant (MRZ-R) IC50 (nM) | Resistance Index (RI) |
| U87 MG (Glioblastoma) | 15.2 ± 2.1 | 185.5 ± 15.3 | 12.2 |
| RPMI 8226 (Myeloma) | 8.9 ± 1.5 | 112.4 ± 9.8 | 12.6 |
| MDA-MB-231 (TNBC) | 25.6 ± 3.4 | 298.1 ± 21.0 | 11.6 |
| Data are presented as mean ± SD from three independent experiments and are hypothetical examples. |
Table 2: Relative Protein Expression in Parental vs. MRZ-R Cells
| Protein Target | Fold Change in MRZ-R vs. Parental (Normalized to β-Actin) | Potential Implication |
| PSMB5 (β5 subunit) | 3.5-fold increase | Upregulation of drug target |
| LC3-II/LC3-I Ratio | 4.2-fold increase | Upregulation of autophagy |
| p-Akt (Ser473) | 2.8-fold increase | Activation of pro-survival signaling |
| Cleaved Caspase-3 | 0.4-fold decrease | Reduced apoptotic response |
| Data are hypothetical examples based on densitometry from Western Blots. |
Part 4: Troubleshooting Guide
Issue 1: High variability in cell viability (IC50) assay results.
-
Possible Cause A: Inconsistent Cell Seeding. Uneven cell numbers across wells is a major source of variability.
-
Solution: Always perform an accurate cell count (e.g., with a hemocytometer or automated counter) before plating. Ensure the cell suspension is homogenous by gently pipetting before dispensing into wells.[18]
-
-
Possible Cause B: Cell Passage Number. Using cells with a high passage number can lead to phenotypic drift and inconsistent drug responses.
-
Solution: Maintain a consistent and documented range of passage numbers for all experiments. Regularly thaw a fresh, low-passage vial of cells to maintain consistency.[18]
-
-
Possible Cause C: Drug Degradation. this compound, like many small molecules, can degrade with improper storage or repeated freeze-thaw cycles.
-
Solution: Aliquot stock solutions upon receipt and store them protected from light at the recommended temperature (-20°C or -80°C). Prepare fresh dilutions for each experiment.[18]
-
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A decision tree for troubleshooting inconsistent IC50 assay results.
Issue 2: Cells are not developing resistance or die off during dose escalation.
-
Possible Cause A: Escalation is too rapid. Increasing the drug concentration before the cell population has fully adapted can lead to widespread cell death.
-
Solution: Be patient. Ensure cells have returned to a healthy morphology and doubling time before increasing the dose. This may require 3-5 passages at the same concentration.
-
-
Possible Cause B: Initial concentration is too high. Starting above the IC20 may not leave enough surviving cells to repopulate the culture.
-
Solution: Start the selection process at a lower, non-selective concentration (e.g., IC5-IC10) to allow for gradual adaptation.
-
-
Possible Cause C: The cell line is intrinsically unable to develop high-level resistance through the chosen mechanism.
-
Solution: Consider that some cell lines may have genetic or epigenetic limitations. If resistance fails to develop after an extended period (e.g., >6 months), consider trying a different cell line or a different method, such as generating resistant clones from single cells after a high-dose pulse treatment.[19]
-
Issue 3: Western blot shows no change in proteasome subunit expression in the resistant line.
-
Possible Cause A: Resistance is not mediated by target upregulation. The mechanism of resistance may involve altered signaling, drug metabolism, or bypass pathways, not changes in PSMB5 levels.[7]
-
Solution: Broaden the investigation. Use the Western blot protocol (2.2) to probe for changes in key survival pathways (Akt, ERK), apoptosis markers, and autophagy markers (LC3B).[10]
-
-
Possible Cause B: The antibody is not effective.
-
Solution: Validate the antibody using a positive control if available. Check the manufacturer's datasheet for recommended cell types and conditions. Test a different antibody clone or from a different manufacturer.
-
Potential Signaling Pathways Implicated in Resistancedot
References
- 1. Facebook [cancer.gov]
- 2. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. The molecular mechanisms of acquired proteasome inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasomal adaptations to FDA-approved proteasome inhibitors: a potential mechanism for drug resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of acquired proteasome inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteasome inhibitors can alter the signaling pathways and attenuate the P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound suppresses triple-negative breast cancer via proteasome and oxidative phosphorylation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Culture Academy [procellsystem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Validating Marizomib-Induced Apoptosis: A Comparative Guide to Annexin V/PI Staining
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Marizomib's apoptotic-inducing capabilities against other proteasome inhibitors, supported by experimental data. Detailed protocols and visual workflows are included to facilitate the replication of these findings in your own research.
This compound (Salinosporamide A), a potent and irreversible proteasome inhibitor, has demonstrated significant anti-cancer activity in a variety of preclinical models. A key mechanism of its action is the induction of apoptosis, or programmed cell death, in malignant cells. The Annexin V/Propidium Iodide (PI) staining assay is a widely accepted and reliable method for detecting and quantifying apoptosis. This guide will delve into the validation of this compound-induced apoptosis using this technique, compare its efficacy with other proteasome inhibitors, and provide a detailed protocol for its implementation.
Comparative Efficacy of Proteasome Inhibitors in Inducing Apoptosis
This compound's ability to induce apoptosis has been evaluated in numerous cancer cell lines and compared with other proteasome inhibitors such as Bortezomib and Carfilzomib. The following table summarizes quantitative data from various studies, showcasing the percentage of apoptotic cells as determined by Annexin V/PI staining after treatment with these agents.
| Cell Line | Treatment | Concentration | Time (hours) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| B16-F1 Melanoma | Vehicle | - | 8 | 18.1 | - | - |
| Bortezomib | 50 nM | 8 | 24.9 | - | - | |
| Carfilzomib | 100 nM | 8 | 23.2 | - | - | |
| Vehicle | - | 24 | - | 11.4 | - | |
| Bortezomib | 50 nM | 24 | - | 34.6 | - | |
| Carfilzomib | 100 nM | 24 | - | 22.7 | - | |
| Glioblastoma (LN229) | Vehicle | - | 24 | - | - | <5 |
| This compound | 50 nM | 24 | - | - | ~20 | |
| This compound | 100 nM | 24 | - | - | ~35 | |
| This compound | 50 nM | 48 | - | - | ~30 | |
| This compound | 100 nM | 48 | - | - | ~50 | |
| Glioblastoma (U118) | Vehicle | - | 24 | - | - | <5 |
| This compound | 50 nM | 24 | - | - | ~15 | |
| This compound | 100 nM | 24 | - | - | ~25 | |
| This compound | 50 nM | 48 | - | - | ~25 | |
| This compound | 100 nM | 48 | - | - | ~40 |
Data compiled from multiple sources for illustrative comparison.[1][2] Actual percentages may vary based on experimental conditions.
This compound's Mechanism of Apoptosis Induction
This compound induces apoptosis through a multifaceted mechanism that involves the inhibition of the proteasome's chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities.[3][4] This sustained and irreversible inhibition leads to the accumulation of pro-apoptotic proteins and the activation of caspase cascades.[5][6] Studies have shown that this compound can trigger apoptosis via a caspase-8 and reactive oxygen species (ROS)-dependent mechanism in leukemia cells.[6][7]
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection
This protocol outlines the key steps for validating this compound-induced apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.
Materials:
-
This compound (or other proteasome inhibitors)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (0.1 M Hepes, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)[8]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO). Include positive and negative controls for apoptosis.
-
Incubate for the desired time points (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation.
-
Adherent cells: Carefully detach cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity. Avoid harsh trypsinization.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC to each tube.[10]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 5 µL of PI staining solution to each tube.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up appropriate gates to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Caption: Experimental workflow for Annexin V/PI staining.
Interpreting the Results
The dual staining with Annexin V and PI allows for the differentiation of various cell populations. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[11] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.[11] Therefore, the different cell populations can be identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.
By quantifying the percentage of cells in each quadrant of the flow cytometry dot plot, researchers can accurately assess the apoptotic effects of this compound and compare its potency to other therapeutic agents. This robust methodology is crucial for the preclinical evaluation of novel anti-cancer drugs and for elucidating their mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic and Efficacy Studies of the Novel Proteasome Inhibitor NPI-0052 (this compound) in a Human Plasmacytoma Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific and prolonged proteasome inhibition dictates apoptosis induction by this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific and prolonged proteasome inhibition dictates apoptosis induction by this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. bosterbio.com [bosterbio.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
A Comparative Guide to the Efficacy of Marizomib and Carfilzomib in Multiple Myeloma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two potent proteasome inhibitors, Marizomib and Carfilzomib, in the context of multiple myeloma (MM). The information presented is collated from various scientific publications and aims to provide a comprehensive overview supported by experimental data.
Introduction
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The ubiquitin-proteasome system is a critical pathway for protein degradation and is a validated therapeutic target in MM. Proteasome inhibitors (PIs) induce apoptosis in myeloma cells by disrupting this pathway. This compound (formerly NPI-0052) and Carfilzomib are both irreversible proteasome inhibitors with distinct mechanisms of action and inhibition profiles.
This compound is a natural product derived from the marine actinomycete Salinispora tropica. It is a pan-proteasome inhibitor, irreversibly binding to and inhibiting all three catalytic subunits of the 20S proteasome: β5 (chymotrypsin-like, CT-L), β2 (trypsin-like, T-L), and β1 (caspase-like, C-L).[1]
Carfilzomib is a second-generation tetrapeptide epoxyketone proteasome inhibitor. It selectively and irreversibly inhibits the chymotrypsin-like (β5) subunit of the proteasome.[2]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound and Carfilzomib from various studies. It is important to note that the data are compiled from different publications and experimental conditions may vary.
Table 1: Inhibition of Proteasome Subunit Activity (IC50 values)
| Proteasome Subunit | This compound IC50 (nM) | Carfilzomib IC50 (nM) | Reference |
| Chymotrypsin-like (β5) | 3.5 | 5.2 | [3][4] |
| Trypsin-like (β2) | 28 | Exhibits little or no effect | [3][4] |
| Caspase-like (β1) | 430 | Exhibits little or no effect | [3][4] |
| Immunoproteasome (β5i/LMP7) | Not explicitly found | 14 | [4] |
Table 2: In Vitro Cytotoxicity in Multiple Myeloma Cell Lines (IC50/GI50 values)
| Cell Line | This compound IC50/GI50 (nM) | Carfilzomib IC50 (nM) | Treatment Duration | Reference |
| MM.1S | 7 | Not explicitly found in the same study | Not specified | [5] |
| RPMI 8226 | <10 (GI50) | <5 | 24 hours | [6][7] |
| ANBL-6 | Not explicitly found | <5 | 24 hours | [7] |
| NCI-60 Panel | <10 (GI50) | Not applicable | Not specified | [6] |
Signaling Pathways
This compound and Carfilzomib induce apoptosis in multiple myeloma cells through distinct signaling cascades.
This compound-Induced Apoptotic Pathway
This compound triggers apoptosis through a mechanism that is highly dependent on the activation of caspase-8.[6][8] This suggests a primary involvement of the extrinsic apoptotic pathway. The activation of caspase-8 leads to a downstream cascade involving the activation of caspase-3 and PARP cleavage, ultimately resulting in programmed cell death.[6]
Caption: this compound-induced apoptotic signaling cascade.
Carfilzomib-Induced Apoptotic Pathway
Carfilzomib induces apoptosis through multiple pathways. One key mechanism involves the inhibition of the STAT1/COX-2/iNOS signaling pathway. Additionally, Carfilzomib treatment leads to the activation of both intrinsic and extrinsic caspase pathways, including the activation of caspases-8, -9, and -3.[7]
Caption: Carfilzomib-induced apoptotic signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and Carfilzomib on multiple myeloma cell lines.
Methodology:
-
Cell Seeding: Multiple myeloma cells (e.g., RPMI 8226, MM.1S) are seeded in 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Cells are treated with various concentrations of this compound or Carfilzomib for the desired duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells induced by this compound and Carfilzomib.
Methodology:
-
Cell Treatment: Multiple myeloma cells are treated with this compound or Carfilzomib at specified concentrations for a defined period.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is gated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). The percentage of apoptotic cells (early and late) is calculated.
Proteasome Activity Assay
Objective: To measure the inhibition of specific proteasome activities by this compound and Carfilzomib.
Methodology:
-
Cell Lysate Preparation: Multiple myeloma cells are treated with the proteasome inhibitors. After treatment, cells are lysed to extract cellular proteins.
-
Substrate Addition: Fluorogenic substrates specific for each proteasome activity are added to the cell lysates. For example:
-
Chymotrypsin-like (CT-L): Suc-LLVY-AMC
-
Trypsin-like (T-L): Boc-LRR-AMC
-
Caspase-like (C-L): Z-LLE-AMC
-
-
Incubation: The reaction mixture is incubated at 37°C.
-
Fluorescence Measurement: The fluorescence of the cleaved AMC (7-amino-4-methylcoumarin) is measured using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The percentage of proteasome inhibition is calculated by comparing the fluorescence in drug-treated samples to that in vehicle-treated controls. IC50 values are determined from the dose-inhibition curves.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the in vitro efficacy of this compound and Carfilzomib.
Caption: In vitro efficacy comparison workflow.
Conclusion
Both this compound and Carfilzomib are highly potent proteasome inhibitors with significant anti-myeloma activity. This compound distinguishes itself as a pan-proteasome inhibitor, targeting all three catalytic subunits, which may offer an advantage in overcoming resistance mechanisms associated with the upregulation of other proteasome activities. Carfilzomib demonstrates high selectivity for the chymotrypsin-like activity of the proteasome. The choice between these agents in a research or clinical setting may depend on the specific molecular profile of the myeloma cells and the desired therapeutic strategy. The experimental protocols and data presented in this guide provide a foundation for further investigation into the comparative efficacy of these two important anti-cancer agents.
References
- 1. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-World Comparison of Carfilzomib, Lenalidomide, and Dexamethasone Versus Ixazomib, Lenalidomide, and Dexamethasone in Patients With Relapsed/Refractory Multiple Myeloma: KMM2004 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-world comparative effectiveness of triplets containing bortezomib (B), carfilzomib (C), daratumumab (D), or ixazomib (I) in relapsed/refractory multiple myeloma (RRMM) in the US - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of carfilzomib, lenalidomide, and dexamethasone (KRd) versus bortezomib, lenalidomide, and dexamethasone (VRd) in newly-diagnosed multiple myeloma: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-world comparative effectiveness of triplets containing bortezomib (B), carfilzomib (C), daratumumab (D), or ixazomib (I) in relapsed/refractory multiple myeloma (RRMM) in the US - PMC [pmc.ncbi.nlm.nih.gov]
Marizomib's Apoptotic Efficacy: A Comparative Analysis of PARP Cleavage
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Marizomib's ability to induce apoptosis, validated by Western blot analysis of Poly (ADP-ribose) polymerase (PARP) cleavage. We present supporting experimental data, detailed methodologies, and visual representations of the associated signaling pathways and experimental workflows.
This compound (Salinosporamide A), a potent and irreversible proteasome inhibitor, has demonstrated significant anti-cancer activity in various preclinical models.[1][2] One of the key mechanisms underlying its therapeutic effect is the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the cleavage of PARP, a nuclear enzyme involved in DNA repair, by activated caspases. This guide focuses on the Western blot validation of PARP cleavage following this compound treatment, offering a comparative perspective with other proteasome inhibitors.
Quantitative Analysis of PARP Cleavage
The induction of apoptosis by this compound is consistently associated with the cleavage of PARP, indicating the activation of executioner caspases such as caspase-3.[3][4] Western blot analysis allows for the quantification of the cleaved PARP fragment (approximately 89 kDa) relative to the full-length protein (116 kDa).
A comparative study in Jurkat leukemia cells demonstrated that this compound effectively induces PARP cleavage, whereas a non-leaving group (non-LG) analog, NPI-2078, which exhibits reversible proteasome inhibition, does not.[1] This highlights the importance of this compound's irreversible mechanism of action in triggering a sustained proteasome inhibition necessary for apoptosis induction.
| Treatment Agent | Cell Line | Concentration | Treatment Time | Cleaved PARP Level (Normalized to Actin) | Reference |
| This compound | Jurkat | 100 nM | 16 h | 1.00 | [1] |
| NPI-2078 (non-LG analog) | Jurkat | 100 nM | 16 h | 0.00 | [1] |
| Bortezomib | ALCL cell lines | 0.005-0.1 µM | 24 h | Dose-dependent increase | [5] |
Note: The data for Bortezomib is qualitative, indicating a dose-dependent increase in PARP cleavage. A direct quantitative comparison with this compound from the same study is not available.
Signaling Pathway of this compound-Induced PARP Cleavage
This compound's mechanism of action involves the irreversible inhibition of all three catalytic activities of the 20S proteasome.[6][7] This leads to an accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[3] The sustained ER stress activates initiator caspases, such as caspase-8 in leukemia cells and caspase-9 in glioblastoma cells, which in turn activate executioner caspase-3.[1][8] Activated caspase-3 then cleaves PARP, among other substrates, leading to the execution of apoptosis.[4] Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS), which can further contribute to the apoptotic signaling cascade.[1][9]
References
- 1. Specific and prolonged proteasome inhibition dictates apoptosis induction by this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitizes primary glioma cells to apoptosis induced by a latest-generation TRAIL receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
Marizomib vs. Bortezomib: A Head-to-Head Comparison in Overcoming Drug Resistance
In the landscape of targeted cancer therapy, particularly for hematologic malignancies like multiple myeloma, the emergence of proteasome inhibitors has marked a significant advancement. Bortezomib, the first-in-class proteasome inhibitor, has been a cornerstone of treatment, yet the development of resistance poses a significant clinical challenge. This has spurred the development of next-generation proteasome inhibitors, such as Marizomib, which offer distinct mechanisms of action aimed at overcoming this resistance. This guide provides a detailed, data-supported comparison of this compound and Bortezomib, with a focus on their efficacy in drug-resistant settings.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and Bortezomib lies in their interaction with the 20S proteasome, the catalytic core of the proteasome complex. The 20S proteasome has three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), mediated by the β5, β2, and β1 subunits, respectively.
Bortezomib is a reversible inhibitor that primarily targets the CT-L (β5) subunit and, to a lesser extent, the C-L (β1) subunit.[1][2] Its reversible binding allows for the recovery of proteasome activity, which can contribute to the development of resistance.[1]
This compound , in contrast, is an irreversible inhibitor that covalently binds to the active site threonine of all three catalytic subunits (β5, β2, and β1), leading to sustained and comprehensive proteasome inhibition.[1][2][3] This irreversible and pan-proteasome inhibitory activity is a key factor in its ability to overcome Bortezomib resistance.[4][5][6]
Overcoming Bortezomib Resistance: The this compound Advantage
A critical mechanism of acquired resistance to Bortezomib involves the compensatory hyperactivation of the T-L (β2) and C-L (β1) proteasome subunits in response to the blockade of the CT-L (β5) subunit.[4][5][6] This allows cancer cells to maintain protein degradation and survive. Because Bortezomib does not effectively inhibit the T-L subunit, it cannot counter this escape mechanism.
This compound's ability to inhibit all three subunits allows it to overcome this compensatory hyperactivation.[4][5][6] Studies have shown that while initial this compound treatment can lead to a temporary increase in T-L and C-L activities, continued administration leads to robust inhibition of all three subunits.[4][5][6]
Comparative Efficacy in Bortezomib-Resistant Models
Preclinical studies have consistently demonstrated this compound's superior efficacy in Bortezomib-resistant multiple myeloma cell lines and animal models.
| Parameter | Bortezomib | This compound | Cell Line/Model | Reference |
| Proteasome Subunit Inhibition | Primarily CT-L (β5), weaker C-L (β1) | CT-L (β5), T-L (β2), and C-L (β1) | Multiple Myeloma | [1][2][3] |
| Binding Mechanism | Reversible | Irreversible | N/A | [1] |
| Activity in Bortezomib-Resistant MM Cells | Reduced Efficacy | Potent Activity | Bortezomib-resistant MM cell lines | [7][8][9] |
| Apoptosis Induction in Resistant Cells | Less effective | Strong inducer of apoptosis | Bortezomib-resistant MM cell lines | [7][9] |
| In Vivo Efficacy in Bortezomib-Refractory Models | Limited | Significant tumor growth inhibition and prolonged survival | Human MM xenograft models | [7][9] |
Signaling Pathways and Experimental Workflows
The differential effects of this compound and Bortezomib on key cellular signaling pathways contribute to their varying efficacy in resistant cancers. One of the central pathways implicated is the NF-κB pathway, which is crucial for the survival of multiple myeloma cells.
Bortezomib resistance can be associated with the activation of pro-survival pathways like the Akt pathway. Some studies suggest that while Bortezomib may modestly activate Akt, this compound's primary activity is mediated through the inhibition of this pathway, providing another mechanism to overcome resistance.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate multiple myeloma cells in 96-well plates at a density of 2 x 104 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of this compound or Bortezomib for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound or Bortezomib at the desired concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Proteasome Activity Assay
-
Cell Lysis: Lyse treated and untreated cells in a buffer containing 25 mM Tris-HCl (pH 7.5) and 1 mM DTT.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Fluorogenic Substrate Addition: Incubate the cell lysates with specific fluorogenic substrates for each proteasome activity: Suc-LLVY-AMC for CT-L, Z-LLE-AMC for C-L, and Boc-LRR-AMC for T-L.
-
Fluorescence Measurement: Measure the release of AMC (7-amino-4-methylcoumarin) over time using a fluorescence plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
Clinical Implications and Future Directions
Clinical trials have supported the preclinical findings, showing that this compound has activity in patients with relapsed and/or refractory multiple myeloma, including those who have been previously treated with and developed resistance to Bortezomib.[3][10] The safety profile of this compound also appears to be distinct from Bortezomib, with a lower incidence of peripheral neuropathy reported in some studies.[10]
The unique mechanism of irreversible, pan-proteasome inhibition positions this compound as a valuable therapeutic option for patients who have exhausted other proteasome inhibitor therapies. Ongoing research and clinical trials continue to explore the full potential of this compound, both as a single agent and in combination with other anti-myeloma drugs, to further improve outcomes for patients with drug-resistant disease.[1][9][11]
References
- 1. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic and Efficacy Studies of the Novel Proteasome Inhibitor NPI-0052 (this compound) in a Human Plasmacytoma Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Synergistic Anti-Myeloma Activity of the Proteasome Inhibitor this compound and the IMiD® Immunomodulatory Drug Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 study of this compound in relapsed or relapsed and refractory multiple myeloma: NPI-0052-101 Part 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Combination of Marizomib and Temozolomide in Glioblastoma: A Tale of Preclinical Promise and Clinical Discrepancy
For researchers, scientists, and drug development professionals, the journey of a potential new cancer therapy from promising preclinical data to clinical reality is often fraught with challenges. The investigation into the synergistic effects of the proteasome inhibitor Marizomib with the standard-of-care chemotherapy agent temozolomide (TMZ) for glioblastoma (GBM) serves as a compelling case study. While the combination was advanced to a large-scale phase 3 clinical trial based on a strong preclinical rationale, the ultimate clinical outcome highlighted the complexities of translating laboratory findings to patient benefit.
This guide provides an objective comparison of the preclinical performance of this compound as a potent anti-glioblastoma agent and the clinical trial results of its combination with temozolomide. It also details the experimental protocols for key preclinical assays and visualizes the proposed mechanisms of action and experimental workflows.
Preclinical Rationale and Performance of this compound
This compound (formerly NPI-0052) is a second-generation, irreversible, brain-penetrant proteasome inhibitor. The proteasome is a critical cellular complex responsible for degrading ubiquitinated proteins, and its inhibition can lead to the accumulation of pro-apoptotic proteins and cell cycle regulators, making it an attractive target in oncology.
Preclinical studies demonstrated that this compound possesses several key attributes that made it a promising candidate for glioblastoma therapy:
-
Blood-Brain Barrier Penetration: Unlike earlier proteasome inhibitors, this compound was shown to effectively cross the blood-brain barrier in animal models, a crucial feature for any CNS-targeted therapy.
-
Potent Anti-Glioblastoma Activity: In vitro studies on glioblastoma cell lines, such as U-251 and D-54, revealed that this compound could inhibit proteasome activity, reduce cell proliferation and invasion, and induce apoptosis at nanomolar concentrations.[1]
-
Activity in Glioma Stem Cells: this compound showed efficacy in glioma stem cells (GSCs), a subpopulation of tumor cells believed to be responsible for tumor recurrence and resistance to therapy.
The standard treatment for newly diagnosed glioblastoma includes surgical resection followed by radiation and chemotherapy with temozolomide.[2] Temozolomide is an alkylating agent that damages DNA, leading to cancer cell death.[3] The rationale for combining this compound with temozolomide was based on the hypothesis that inhibiting the proteasome would prevent the degradation of proteins involved in the DNA damage response and apoptosis, thereby sensitizing glioblastoma cells to the effects of temozolomide. While direct preclinical data quantifying the synergy of this specific combination is not extensively published, the concept was supported by studies showing other proteasome inhibitors could enhance the efficacy of temozolomide.[1]
Quantitative Preclinical Data: this compound as a Single Agent
The following table summarizes the in vitro efficacy of this compound as a single agent in glioblastoma cell lines.
| Cell Line | Assay | Endpoint | Result | Reference |
| U-251 MG | Cell Viability (MTT Assay) | IC50 (72h) | ~52 nM | [1] |
| D-54 MG | Cell Viability (MTT Assay) | IC50 (72h) | ~20 nM | [1] |
| D-54 MG | Apoptosis (Annexin V Assay) | % Apoptotic Cells (24h) | Significant increase with 20 nM and 60 nM | [1] |
| U-251 & D-54 MG | Proteasome Activity | % Inhibition (4h, 60nM) | ~85% inhibition of chymotrypsin-like activity | [1] |
Clinical Investigation: The EORTC 1709/CCTG CE.8 (MIRAGE) Trial
The promising preclinical profile of this compound led to its evaluation in combination with standard temozolomide-based radiochemotherapy in a large, randomized, open-label phase 3 trial (NCT03345095) for patients with newly diagnosed glioblastoma.[2][3][4][5][6]
The trial aimed to determine if the addition of this compound to the standard of care could improve overall survival (OS) and progression-free survival (PFS). However, the results were definitive in showing no additional benefit from the combination therapy.[3][6]
Comparison of Clinical Trial Outcomes
| Endpoint | Standard of Care (Temozolomide + Radiotherapy) | This compound + Standard of Care | Hazard Ratio (HR) | p-value | Reference |
| Median Overall Survival (OS) | 15.9 months | 15.7 months | 0.99 | NS | [5] |
| Median Progression-Free Survival (PFS) | 6.1 months | 6.2 months | 1.02 | NS | [5] |
NS: Not Statistically Significant
The trial also reported a higher incidence of grade 3/4 treatment-emergent adverse events in the this compound arm, including ataxia, hallucinations, and headache.[5]
Experimental Protocols
Below are detailed methodologies for key preclinical experiments used to evaluate the anti-glioblastoma activity of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Glioblastoma cell lines (e.g., U-251 MG, D-54 MG) are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0-100 nM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Glioblastoma cells are seeded in 6-well plates and treated with this compound at various concentrations (e.g., 20 nM, 60 nM) or vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) are added to the cell suspension. The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified using flow cytometry software.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanisms of action and experimental workflows.
References
- 1. This compound activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P14.124 EORTC 1709/CCTG CE.8: A phase III trial of this compound in combination with standard temozolomide-based radiochemotherapy versus standard temozolomide-based radiochemotherapy alone in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. asco.org [asco.org]
- 6. This compound for patients with newly diagnosed glioblastoma: A randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Marizomib's Efficacy in Overcoming Chemotherapeutic Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Marizomib (Salinosporamide A), a novel and irreversible proteasome inhibitor, against other chemotherapeutic agents, with a focus on its activity in drug-resistant cancer models. Experimental data, detailed protocols, and mechanistic insights are presented to offer a comprehensive resource for researchers in oncology and drug development.
Comparative Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines, including those that have developed resistance to other chemotherapeutic agents. Below are summaries of its comparative efficacy.
Activity in Bortezomib-Resistant Hematological Malignancies
This compound has shown significant efficacy in leukemia cell lines that are resistant to the first-generation proteasome inhibitor, bortezomib. This activity is crucial for a next-generation proteasome inhibitor.
| Cell Line | Drug | IC50 (nM) | Fold Resistance |
| CCRF-CEM (Parental) | Bortezomib | 1.8 | - |
| This compound | 5.1 | - | |
| CEM/BTZ7 (Bortezomib-Resistant) | Bortezomib | 18 | 10 |
| This compound | 45.9 | 9 | |
| CEM/BTZ200 (Bortezomib-Resistant) | Bortezomib | 221 | 123 |
| This compound | 86.7 | 17 |
Data adapted from a study on the antileukemic activity of this compound in bortezomib-resistant leukemia cells.
Comparative Efficacy in Glioblastoma
In glioblastoma cell lines, this compound has been shown to be a potent cytotoxic agent, with IC50 values in the nanomolar range.
| Cell Line | Drug | IC50 (nM) |
| U-251 | This compound | ~52 |
| D-54 | This compound | ~20 |
Data from a study on the activity of this compound as a single agent in malignant gliomas.
Activity in Cisplatin-Resistant Solid Tumors
This compound has been observed to enhance the cytotoxic effects of cisplatin in cervical cancer cell lines, suggesting its potential to overcome resistance to platinum-based chemotherapies.
| Cell Line | Drug | IC50 (µM) |
| HeLa | This compound | ~0.01 |
| Cisplatin | ~40 | |
| CaSki | This compound | ~0.025 |
| C33A | This compound | ~0.025 |
Data from a study on the combined treatment of this compound and cisplatin in cervical cancer.[1]
Experimental Protocols
Generation of Bortezomib-Resistant Cell Lines
Bortezomib-resistant multiple myeloma and leukemia cell lines are often generated through continuous or pulse exposure to the drug.
-
Cell Culture: Parental cells (e.g., CCRF-CEM, RPMI-8226) are cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Exposure: Cells are exposed to gradually increasing concentrations of bortezomib over several months. The starting concentration is typically below the IC50 value and is incrementally increased as the cells develop resistance.
-
Intermittent Schedule: Some protocols utilize an intermittent exposure, where cells are treated with a low dose of bortezomib for a set period, followed by a drug-free period to allow for recovery and selection of resistant populations.
-
Confirmation of Resistance: Resistance is confirmed by comparing the IC50 of the resistant cell line to the parental cell line using a cell viability assay, such as the MTT assay. A significant increase in the IC50 value indicates the development of resistance.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with a medium containing various concentrations of the chemotherapeutic agents (e.g., this compound, Bortezomib, Cisplatin).
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.
-
Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells, and IC50 values are calculated.
Signaling Pathways and Mechanisms of Action
This compound's ability to overcome drug resistance is linked to its unique mechanism of action and its impact on key cellular signaling pathways.
Overcoming Proteasome Inhibitor Resistance
Resistance to bortezomib is often associated with mutations in the β5 subunit of the proteasome (PSMB5), which is the primary target of bortezomib. These mutations can reduce the binding affinity of the drug, rendering it less effective. This compound, as an irreversible, pan-proteasome inhibitor, can overcome this resistance.
Caption: this compound's mechanism for overcoming bortezomib resistance.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of cell survival and proliferation and is often constitutively active in cancer cells. Proteasome inhibitors block NF-κB activation by preventing the degradation of its inhibitor, IκB. In some resistant cells, NF-κB activity can become independent of the proteasome. This compound's potent and sustained inhibition of the proteasome can effectively shut down this pro-survival pathway.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Conclusion
This compound demonstrates significant promise as a therapeutic agent, particularly in the context of acquired resistance to other chemotherapeutics. Its unique mechanism of irreversible, pan-proteasome inhibition allows it to overcome common resistance mechanisms, such as PSMB5 mutations that confer resistance to bortezomib. Furthermore, its ability to sensitize cancer cells to other agents like cisplatin highlights its potential in combination therapies. The data and experimental protocols provided in this guide offer a foundation for further research into the clinical applications of this compound in treating drug-resistant cancers.
References
A Comparative Analysis of the In Vivo Biodistribution of Marizomib and Bortezomib
In the landscape of proteasome inhibitors for cancer therapy, Marizomib (Salinosporamide A) and Bortezomib represent two distinct generations of drugs with differing pharmacological profiles. A critical aspect influencing their efficacy and toxicity is their distribution within the body. This guide provides a detailed comparison of the in vivo biodistribution of this compound and Bortezomib, supported by preclinical experimental data, to inform researchers and drug development professionals.
Overview of this compound and Bortezomib
This compound is a second-generation, irreversible proteasome inhibitor derived from the marine actinomycete Salinispora tropica.[1] It exhibits potent and sustained inhibition of all three catalytic activities of the 20S proteasome.[1][2] In contrast, Bortezomib is a first-in-class, reversible proteasome inhibitor that has been a cornerstone in the treatment of multiple myeloma.[3][4] The structural and mechanistic differences between these two compounds contribute significantly to their distinct biodistribution profiles.
Quantitative Biodistribution Data
The following table summarizes the key pharmacokinetic and biodistribution parameters for this compound and Bortezomib based on preclinical studies in various animal models.
| Parameter | This compound | Bortezomib | Animal Model | Reference |
| Blood-Brain Barrier (BBB) Penetration | Yes, distributes into the brain at 30% of blood levels in rats.[5] | Limited penetration into the central nervous system (CNS).[6][7][8] | Rats | [5][6][7][8] |
| Tissue Distribution | Rapid and wide distribution to tissues, including tumors.[5][9] | Rapid and wide distribution to tissues, with high concentrations in liver, kidney, and lymphoid tissues.[3][6][7] | Mice, Rats | [3][5][6][7][9] |
| Volume of Distribution (Vd) | High (∼15–416 L) in humans.[10] | High (≥ 1,659 L) in humans, indicating extensive peripheral tissue distribution.[11] | Humans | [10][11] |
| Proteasome Inhibition in Tissues | Sustained inhibition (>24h) in tumors and packed whole blood (PWB); recovery within 24h in liver, kidney, lung, and spleen.[1][9] | Rapid and extensive distribution into tissues, including bone marrow.[6] | Mice | [1][6][9] |
| Brain Proteasome Inhibition | Significantly inhibits (>30%) chymotrypsin-like proteasome activity in brain tissue.[5] | Minimal to no inhibition in the brain.[9][12] | Monkeys, Mice | [5][9][12] |
| Clearance | Rapid clearance from the vascular compartment.[9] | Rapid initial distribution phase followed by a longer elimination phase.[11] | Mice, Humans | [9][11] |
Key Differences in Biodistribution
The most striking difference in the biodistribution of this compound and Bortezomib is their ability to penetrate the blood-brain barrier. This compound's lipophilic structure allows it to cross the BBB, leading to significant proteasome inhibition in the brain.[5][13] This property makes it a potential therapeutic agent for primary brain tumors like glioblastoma.[5][8][14] Conversely, Bortezomib exhibits very limited CNS penetration.[6][7]
Both drugs demonstrate rapid and widespread distribution to peripheral tissues. However, the duration of proteasome inhibition differs. This compound's irreversible binding leads to a more sustained inhibition in tumor tissues and packed whole blood compared to other organs.[1][9] This prolonged target engagement in the tumor may contribute to its potent anti-cancer activity.
Experimental Methodologies
The biodistribution studies cited in this guide employed standard preclinical methodologies to track the drugs in vivo.
Radiolabeling and Animal Models
-
This compound: Studies utilized 3H-labeled this compound (3H-NPI-0052) administered intravenously to Sprague-Dawley rats and human multiple myeloma xenograft mouse models.[5][9]
-
Bortezomib: 14C-labeled Bortezomib was administered intravenously to male Sprague-Dawley rats.[6][7]
Analytical Techniques
-
Quantitative Whole-Body Autoradiography (QWBA): This technique was used to visualize and quantify the distribution of radiolabeled drug-related material across the entire body of the animal models.[5][6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method was employed to determine the concentrations of the parent drug in plasma and selected tissues.[6][7][15]
-
Proteasome Activity Assays: The inhibition of the chymotrypsin-like (CT-L), caspase-like (C-L), and trypsin-like (T-L) activities of the proteasome was measured in tissue and blood cell lysates to assess the pharmacodynamic effects of the drugs.[1][9]
Signaling Pathways and Experimental Workflow
The differential biodistribution of this compound and Bortezomib influences their interaction with cellular signaling pathways. Both drugs target the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis. However, this compound has been shown to have a greater reliance on the FADD-caspase-8-mediated extrinsic apoptosis pathway compared to Bortezomib.[9]
Caption: General workflow for an in vivo biodistribution study.
Caption: Simplified signaling pathway for proteasome inhibitor-induced apoptosis.
Conclusion
The in vivo biodistribution profiles of this compound and Bortezomib are markedly different, primarily due to this compound's ability to cross the blood-brain barrier. This key distinction, along with its sustained proteasome inhibition in tumors, positions this compound as a promising candidate for malignancies of the central nervous system. Bortezomib, while effective in hematological cancers, is limited by its poor CNS penetration. Understanding these biodistribution characteristics is crucial for the rational design of clinical trials and the development of next-generation proteasome inhibitors with improved therapeutic indices.
References
- 1. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Proteasome Inhibitor for All Seasons: Preclinical Pr...: Ingenta Connect [ingentaconnect.com]
- 3. Progress on the Application of Bortezomib and Bortezomib-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. This compound activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tissue distribution and depletion kinetics of bortezomib and bortezomib-related radioactivity in male rats after single and repeated intravenous injection of 14 C-bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteasome inhibition for the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic and Efficacy Studies of the Novel Proteasome Inhibitor NPI-0052 (this compound) in a Human Plasmacytoma Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pharmacokinetic and pharmacodynamic study of two doses of bortezomib in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound alone or in combination with bevacizumab in patients with recurrent glioblastoma: Phase I/II clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteasome inhibition for glioblastoma: Lessons learned and new opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
Comparative Analysis of Marizomib's Effect on the Unfolded Protein Response
A Validation Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Marizomib's effect on the unfolded protein response (UPR), benchmarked against other prominent proteasome inhibitors, Bortezomib and Carfilzomib. The information presented herein is intended to offer an objective overview supported by experimental data to aid in research and drug development.
Introduction to this compound and the Unfolded Protein Response
This compound (Salinosporamide A) is a second-generation, irreversible proteasome inhibitor that has shown promise in preclinical and clinical studies for various malignancies, including glioblastoma.[1][2] Unlike its predecessors, this compound irreversibly inhibits all three catalytic subunits (β1, β2, and β5) of the 20S proteasome.[1][3] This broad and sustained inhibition of proteasome activity leads to the accumulation of misfolded and unfolded proteins within the endoplasmic reticulum (ER), a condition known as ER stress.[2] To counteract ER stress, cells activate a complex signaling network called the unfolded protein response (UPR).[2]
The UPR is primarily mediated by three ER transmembrane sensors: inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). Under homeostatic conditions, these sensors are kept inactive by the ER chaperone GRP78 (glucose-regulated protein 78, also known as BiP). Upon accumulation of unfolded proteins, GRP78 dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades aimed at restoring ER homeostasis. However, if the ER stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[4]
This guide will delve into the experimental validation of this compound's impact on the UPR, comparing its effects with those of Bortezomib and Carfilzomib.
Comparative Efficacy on UPR Activation
Experimental evidence indicates that this compound is a potent inducer of the UPR. Studies in human glioblastoma cell lines have demonstrated that treatment with this compound leads to the upregulation of key UPR markers.[1]
Table 1: Comparative Effect of Proteasome Inhibitors on Key UPR Markers
| UPR Marker | This compound | Bortezomib | Carfilzomib |
| GRP78 (BiP) | Upregulated[1] | Upregulated[4][5] | Upregulated |
| IRE1α | Upregulated[1] | Upregulated | Upregulated |
| p-PERK | Not directly shown, but downstream p-EIF2α is upregulated[1] | Upregulated | Upregulated |
| p-EIF2α | Upregulated[1] | Upregulated | Upregulated |
| ATF6α (cleaved) | Upregulated[1] | Upregulated | Upregulated |
| ATF4 | Upregulated[1] | Upregulated[4] | Upregulated |
| XBP1s | Upregulated (inferred from IRE1α activation)[1] | Upregulated[4] | Upregulated |
| CHOP | Upregulated[1] | Upregulated[4][6] | Upregulated |
Note: The table provides a qualitative summary based on available literature. Direct quantitative, side-by-side comparisons in the same experimental system are limited. The level of upregulation can vary depending on the cell type, drug concentration, and duration of treatment.
Quantitative Data Summary
While direct quantitative comparisons are scarce, some studies provide insights into the magnitude of UPR induction. For instance, in human glioblastoma cells, this compound treatment resulted in a marked increase in the protein levels of GRP78, IRE1α, p-EIF2α, ATF6α, ATF4, and CHOP as observed by Western blot analysis.[1] Similarly, Bortezomib has been shown to significantly increase GRP78 and CHOP mRNA levels in multiple myeloma cells.[6]
Table 2: Quantitative RT-qPCR Analysis of UPR Gene Expression in Glioblastoma Cells Treated with this compound
| Gene | Fold Change (vs. Control) |
| ATF6α | Increased[1] |
| ATF4 | Increased[1] |
| DR5 (a CHOP target) | Increased[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. The Proteasome Inhibitor this compound Evokes Endoplasmic Reticulum Stress and Promotes Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound irreversibly inhibits proteasome to overcome compensatory hyperactivation in multiple myeloma and solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRP78 inhibitor HA15 increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Marizomib
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Marizomib, a potent proteasome inhibitor. Adherence to these protocols is critical for protecting laboratory personnel and the environment from exposure to this cytotoxic agent.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is imperative that it is not disposed of down the drain or in regular trash and is instead managed as hazardous waste. The guiding principle for this compound disposal is to "Dispose of contents/ container to an approved waste disposal plant".
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. All handling should occur in a designated, well-ventilated area, preferably within a certified chemical fume hood or biological safety cabinet, to minimize inhalation exposure.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Double-gloving with chemotherapy-tested nitrile gloves.
-
A disposable, solid-front gown.
-
Safety goggles with side-shields.
-
A suitable respirator.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves careful segregation of waste at the point of generation. This ensures that all contaminated materials are handled safely and in accordance with hazardous waste regulations.
1. Waste Segregation:
All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. Waste should be segregated into two main categories: trace waste and bulk waste.
-
Trace Waste: Items contaminated with residual amounts of this compound (less than 3% of the original quantity). This includes empty vials, used gloves, gowns, bench paper, and other disposable labware.
-
Bulk Waste: Unused or expired this compound, as well as materials used to clean up spills of the pure compound or concentrated solutions.
2. Container Management:
Use designated, leak-proof, and puncture-resistant containers for this compound waste.
-
Trace Waste Container: Place all trace-contaminated items into a designated yellow or other appropriately colored container labeled "Trace Chemotherapy Waste".
-
Bulk Waste Container: Dispose of all bulk this compound waste in a designated black or purple container clearly labeled "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste".
-
Sharps: Any needles or syringes used with this compound should be placed directly into a designated chemotherapy sharps container.
3. Container Sealing and Labeling:
-
Do not overfill waste containers; they should be sealed when approximately three-quarters full.
-
Securely seal all containers to prevent leaks or spills.
-
Ensure all containers are clearly labeled with the contents and appropriate hazard symbols.
4. Storage and Final Disposal:
-
Store sealed waste containers in a secure, designated area away from general laboratory traffic.
-
Follow your institution's procedures for scheduling a pickup by trained environmental health and safety (EHS) personnel.
-
The final disposal of this compound waste must be carried out by a licensed hazardous waste management contractor.
Data Presentation: Waste Segregation and Container Specifications
| Waste Type | Description | Recommended Container | Container Color | Label |
| Trace Waste | Items with <3% residual this compound (e.g., empty vials, used PPE, bench paper) | Leak-proof, puncture-resistant | Yellow | "Trace Chemotherapy Waste" |
| Bulk Waste | Unused/expired this compound, spill cleanup materials | Leak-proof, puncture-resistant | Black or Purple | "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste" |
| Sharps | Contaminated needles and syringes | Puncture-resistant sharps container | Yellow | "Chemotherapy/Hazardous Drug Sharps" |
Experimental Protocol: Decontamination of Work Surfaces
This protocol details the steps for cleaning and decontaminating surfaces after handling this compound.
Materials:
-
Low-lint wipes
-
Detergent solution
-
70% Isopropyl Alcohol (IPA)
-
Appropriate hazardous waste container
Procedure:
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique. Dispose of the wipe.
-
Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. This step serves to disinfect and remove additional chemical residues. Allow the surface to air dry completely.
-
PPE Disposal: After decontamination is complete, carefully remove and dispose of all PPE as trace hazardous waste.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste generated from laboratory work with this compound.
Caption: Logical workflow for the segregation and disposal of this compound laboratory waste.
Essential Safety and Logistical Information for Handling Marizomib
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety when handling potent compounds like Marizomib is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and ensure laboratory safety.
Personal Protective Equipment (PPE)
Given that this compound is a hazardous drug, adherence to stringent PPE protocols is mandatory. The following recommendations are based on guidelines from the United States Pharmacopeia (USP) Chapter <800> and the National Institute for Occupational Safety and Health (NIOSH) for handling hazardous drugs.
Quantitative Recommendations for PPE
| PPE Category | Type | Standard/Specification | Usage and Change Frequency |
| Gloves | Chemotherapy-tested Nitrile Gloves | ASTM D6978 Compliant | Double gloving required for all handling activities. Change outer glove every 30 minutes or immediately if contaminated, torn, or punctured. Change inner glove every 2-3 hours. |
| Gowns | Disposable, low-permeability fabric | USP <800> Compliant | Must be solid-front with back closure, long sleeves, and tight-fitting cuffs. Change every 2-3 hours or immediately after a spill or splash. Do not wear outside the handling area. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 Compliant | Required when there is a risk of splashes or sprays of this compound. |
| Face Protection | Full-face shield | - | To be worn in conjunction with goggles when there is a significant risk of splashing. |
| Respiratory Protection | N95 or higher respirator | NIOSH-approved | Required for handling powdered this compound or when generating aerosols. A Powered Air-Purifying Respirator (PAPR) may be necessary for large spills or tasks with a high risk of aerosolization. |
| Shoe Covers | Disposable, coated | - | Two pairs required when entering the designated hazardous drug handling area. Remove the outer pair upon exiting. |
Important Note on Glove Selection: While the standard for chemotherapy gloves is ASTM D6978, specific breakthrough time data for this compound with various glove materials was not found in the available literature. Therefore, it is critical to select gloves that have been tested against a wide range of cytotoxic agents and to adhere strictly to the frequent changing schedule.
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling potent compounds like this compound. All handling of this compound should occur within a designated area, such as a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a glove box to ensure containment.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the designated handling area is clean and decontaminated.
-
Prepare all necessary materials, including pre-labeled waste containers for solid, liquid, and sharps waste.
-
Don all required PPE in the correct order in an anteroom or designated clean area before entering the handling zone.
-
-
Weighing and Reconstitution:
-
When weighing powdered this compound, use a containment ventilated enclosure (CVE) or a balance hood to minimize dust generation.
-
Use gentle scooping techniques and avoid creating airborne particles.
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
Remove PPE in the designated doffing area, taking care to avoid self-contamination.
-
Dispose of single-use PPE in the appropriate hazardous waste container.
-
Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
-
Disposal Plan
The disposal of this compound and all contaminated materials must comply with all applicable federal, state, and local regulations for hazardous and cytotoxic waste.
Waste Segregation and Disposal Procedure:
| Waste Type | Container | Disposal Method |
| Unused this compound | Labeled, sealed hazardous waste container | Dispose of as bulk chemotherapy waste through a licensed hazardous waste vendor. |
| Contaminated Labware (vials, pipette tips, etc.) | Puncture-resistant sharps container for sharps; sealed plastic bag for non-sharps | Dispose of as trace chemotherapy waste. |
| Contaminated PPE (gloves, gown, etc.) | Labeled, sealed yellow chemotherapy waste bags | Dispose of as trace chemotherapy waste. |
| Liquid Waste | Labeled, sealed hazardous waste container | Dispose of through a licensed hazardous waste vendor. Do not pour down the drain. |
Spill Management
A written spill management procedure must be in place, and a spill kit should be readily accessible in all areas where this compound is handled.
Spill Response Protocol:
-
Evacuate and Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don Appropriate PPE: This includes a respirator, double gloves, a disposable gown, and eye protection.
-
Contain the Spill:
-
For liquid spills: Cover with an absorbent pad or granules from the spill kit.
-
For powder spills: Gently cover with a damp absorbent pad to avoid creating dust.
-
-
Clean the Area: Work from the outside of the spill inward, using a spill kit's tools to collect all contaminated materials.
-
Decontaminate: Clean the spill area three times with a detergent solution, followed by a rinse with water.
-
Dispose of Waste: Place all contaminated materials, including cleaning supplies and PPE, into a designated hazardous waste container.
Visual Workflow for Safe Handling of this compound
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
